3-(2-Chlorophenyl)thiomorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQOKXSAKGEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391712 | |
| Record name | 3-(2-chlorophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-30-1 | |
| Record name | 3-(2-chlorophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Chlorophenyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 3-(2-Chlorophenyl)thiomorpholine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the primary synthetic route, a detailed experimental protocol, and relevant physicochemical data. Additionally, it explores the broader biological context of thiomorpholine derivatives, offering insights into potential mechanisms of action for researchers in drug development.
Introduction
This compound is a substituted thiomorpholine derivative. The thiomorpholine scaffold, a six-membered saturated heterocycle containing both sulfur and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a 2-chlorophenyl group at the 3-position can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] It also has potential applications in agricultural chemicals and material science.[1]
Synthesis of this compound
The most common and direct route for the synthesis of this compound is the cyclocondensation reaction between 2-chlorobenzaldehyde and 2-aminoethanethiol. This reaction proceeds through the initial formation of a thiazolidine intermediate, which then rearranges to the more stable six-membered thiomorpholine ring.
General Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Chlorobenzaldehyde
-
2-Aminoethanethiol hydrochloride
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: To a solution of 2-chlorobenzaldehyde (1 equivalent) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoethanethiol hydrochloride (1 equivalent).
-
Basification: Add triethylamine (1.1 equivalents) dropwise to the stirred solution to liberate the free 2-aminoethanethiol.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNS | [1] |
| Molecular Weight | 213.73 g/mol | [1] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
| Yield | Not explicitly reported, but generally moderate to high for this reaction type. |
Biological Context and Potential Signaling Pathways
While specific studies on the biological activity and mechanism of action of this compound are limited, the broader class of thiomorpholine derivatives has shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5][6]
One of the key signaling pathways often modulated by thiomorpholine-containing compounds in the context of cancer is the PI3K/Akt/mTOR pathway.[4] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates a potential point of inhibition for thiomorpholine derivatives.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chlorophenyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine core substituted with a 2-chlorophenyl group at the 3-position. The thiomorpholine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] The incorporation of a chlorophenyl moiety can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and reactivity.[2] This technical guide provides a summary of the available physicochemical data for this compound, outlines a general synthetic approach, and discusses its potential applications based on related compounds.
Physicochemical Properties
Quantitative data for this compound is limited, with most available information being predicted values. Experimental validation of these properties is recommended for any research or development application.
Table 1: Physicochemical Data for this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₂ClNS | - | [3] |
| Molecular Weight | 213.73 g/mol | - | [3] |
| CAS Number | 887344-30-1 | - | [3] |
| Predicted Boiling Point | 319.0 ± 42.0 °C | Predicted | [4] |
| Predicted Density | 1.200 ± 0.06 g/cm³ | Predicted | [4] |
| Predicted pKa | 8.04 ± 0.40 | Predicted | [4] |
| Storage Conditions | 0-8 °C | - | [3] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain literature. However, general synthetic strategies for the thiomorpholine ring and its aryl derivatives have been described.[2][5] A plausible synthetic route can be conceptualized based on these established methods.
One common approach to N-aryl heterocycles involves the nucleophilic substitution of an activated aryl halide with the corresponding heterocycle.[6] A potential synthetic workflow for this compound is outlined below.
General Synthetic Workflow
Methodological Details (Based on Analogue Synthesis)
The following protocol is adapted from the synthesis of a structurally related compound, 4-(4-nitrophenyl)thiomorpholine, and serves as a potential starting point for the synthesis of this compound.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiomorpholine (1 equivalent) and a suitable base, such as triethylamine (e.g., 5 equivalents), in a solvent like acetonitrile.
-
Addition of Aryl Halide: Add a solution of 1-chloro-2-fluorobenzene (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a reflux temperature (e.g., 85 °C) and maintain for a period of time (e.g., 12 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with deionized water.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic phases, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final product.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Biological Activity and Signaling Pathways
While this compound is cited as an intermediate in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties, no specific biological studies or data for this compound were identified in the reviewed literature.[3][8][9] The broader class of thiomorpholine derivatives has shown a wide range of biological activities, including antitubercular, antioxidant, and anti-inflammatory effects.[10]
Given the absence of specific biological data for this compound, no signaling pathways can be definitively associated with it at this time. Further research is required to elucidate its biological targets and mechanism of action.
Conclusion
This compound is a compound of interest in medicinal chemistry, primarily as a building block for more complex, biologically active molecules. This guide has summarized the currently available, albeit limited, physicochemical data. A general synthetic approach has been proposed based on established methods for related compounds, highlighting the need for experimental validation. Future research should focus on the experimental determination of its physicochemical properties, optimization of a specific synthetic protocol, and, most importantly, the investigation of its biological activities to uncover its therapeutic potential and associated mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiomorpholine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 887344-30-1 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jchemrev.com [jchemrev.com]
The Structure-Activity Relationship of 3-(2-Chlorophenyl)thiomorpholine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Versatile Scaffold for CNS Drug Discovery
For researchers, scientists, and drug development professionals, the thiomorpholine scaffold represents a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a variety of biologically active molecules. Among its derivatives, 3-(2-Chlorophenyl)thiomorpholine serves as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS), with potential applications as anti-inflammatory and analgesic agents. While extensive quantitative structure-activity relationship (SAR) data for a broad series of this compound analogs remains to be fully elucidated in publicly available literature, this guide synthesizes the existing knowledge on the chemical synthesis, relevant biological assays, and predictive SAR based on analogous pharmacophores, particularly focusing on its potential as a dopamine reuptake inhibitor.
General Synthesis of the 3-Arylthiomorpholine Scaffold
The synthesis of the 3-arylthiomorpholine core, the foundational structure of this compound, is typically achieved through a multi-step process. A common synthetic route is outlined below. This process allows for the introduction of various substituents on the aryl ring, enabling the exploration of structure-activity relationships.
Probing Biological Activity: Focus on Dopamine Transporter Inhibition
Given the structural similarities of the 3-arylthiomorpholine scaffold to known dopamine reuptake inhibitors (DRIs), a primary biological target for this class of compounds is the dopamine transporter (DAT). Inhibition of DAT leads to increased extracellular dopamine levels in the brain, a mechanism of action for drugs used to treat conditions such as depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
To determine the affinity of novel this compound analogs for the dopamine transporter, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed methodology for conducting such an assay.
1. Preparation of Synaptosomal Membranes from Rat Striatum:
-
Tissue Homogenization: Fresh or frozen rat striata are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pelleting Synaptosomes: The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Washing: The pellet is resuspended in fresh sucrose buffer and the centrifugation step is repeated to wash the synaptosomes.
-
Final Preparation: The final pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and the protein concentration is determined using a standard method such as the Bradford or BCA assay. Membranes can be used immediately or stored at -80°C.
2. Competitive Binding Assay:
-
Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand, is commonly used as the radiolabeled probe.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
50 µL of the prepared synaptosomal membrane suspension (final protein concentration of 10-50 µ g/well ).
-
50 µL of [³H]WIN 35,428 at a concentration near its Kd (e.g., 2-5 nM).
-
50 µL of varying concentrations of the test compound (e.g., this compound analog) or vehicle.
-
For determination of non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR-12909) is used in place of the test compound.
-
-
Incubation: The plate is incubated at room temperature (or 4°C) for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination of Binding: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
3. Data Analysis:
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (log[inhibitor] vs. % specific binding).
-
Ki Calculation: The inhibitory constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs as Dopamine Reuptake Inhibitors
In the absence of specific experimental data for a series of this compound analogs, a hypothetical SAR can be constructed based on established principles from other classes of dopamine reuptake inhibitors, such as the phenylpiperidines (e.g., methylphenidate) and tropanes (e.g., cocaine).
Key Structural Regions for Modification and Predicted Effects on DAT Affinity:
-
Aryl Ring (Position 3):
-
Substituent Position: The position of the chloro group on the phenyl ring is critical. Ortho-substitution, as in the parent compound, may influence the dihedral angle between the phenyl ring and the thiomorpholine ring, which can impact binding. Meta- and para-substitutions are also expected to significantly affect activity.
-
Nature of Substituent: Electron-withdrawing groups (e.g., Cl, F, CF₃) are often favored for DAT affinity. The size and lipophilicity of the substituent will also play a crucial role. It is hypothesized that small, lipophilic, electron-withdrawing groups at the meta- and para-positions could enhance affinity.
-
-
Thiomorpholine Ring:
-
Nitrogen Atom (Position 4): The nitrogen atom is likely a key interaction point within the DAT binding pocket, potentially forming a salt bridge with an acidic residue. N-alkylation with small alkyl groups (e.g., methyl, ethyl) may be tolerated or even beneficial, while larger, bulky groups are likely to decrease affinity due to steric hindrance.
-
Sulfur Atom (Position 1): The sulfur atom contributes to the overall lipophilicity and conformation of the ring. Oxidation of the sulfur to a sulfoxide or sulfone would significantly increase polarity and is predicted to decrease DAT affinity.
-
-
Stereochemistry at Position 3:
-
The carbon at position 3 is a chiral center. It is highly probable that the two enantiomers will exhibit different affinities for the DAT, with one enantiomer being significantly more potent than the other. The determination of the absolute stereochemistry of the more active enantiomer is a critical step in the optimization process.
-
The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel molecular frameworks that can serve as the foundation for therapeutically effective and safe pharmaceuticals. In this context, the thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has garnered significant attention as a "privileged scaffold."[1] Its unique physicochemical properties and versatile biological activities have positioned it as a valuable building block in the design and development of a new generation of drugs. This technical guide provides a comprehensive overview of the discovery and development of thiomorpholine derivatives, encompassing their synthesis, diverse biological applications, mechanisms of action, and key experimental protocols.
A Versatile Scaffold with a Spectrum of Biological Activities
Thiomorpholine, the sulfur analog of morpholine, offers a distinct set of properties that are highly advantageous in drug design. The replacement of the oxygen atom with sulfur alters the ring's electronics, lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This versatility has led to the discovery of thiomorpholine derivatives with a broad range of therapeutic applications, including:
-
Anticancer Activity: Thiomorpholine-containing compounds have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.[2]
-
Anti-inflammatory Effects: Several derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.[3]
-
Antitubercular Activity: The thiomorpholine scaffold is a key component of promising new treatments for tuberculosis, including against multidrug-resistant strains.[4][5]
-
Hypolipidemic and Antioxidant Properties: Certain thiomorpholine derivatives have been found to lower lipid levels and combat oxidative stress, indicating their potential in the management of cardiovascular diseases.[6]
-
Antidiabetic Potential: Inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated strategy for type 2 diabetes treatment, and several potent thiomorpholine-based DPP-IV inhibitors have been identified.[4][7]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for various thiomorpholine derivatives across different biological activities, providing a comparative overview of their potency and efficacy.
Table 1: Anticancer Activity of Thiomorpholine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 | HT29 (Colon) | 2.01 | [4] |
| Compound 37a | PI3Kα | 120 | [4] |
| Compound 38b | PI3Kα | 151 | [4] |
Table 2: Antitubercular and Antimicrobial Activity of Thiomorpholine Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Sutezolid (PNU-100480) | Mycobacterium tuberculosis | Superior to Linezolid | [1] |
| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [4][7] |
| Schiff base 7c | Mycobacterium smegmatis | 7.81 | [4][7] |
Table 3: Hypolipidemic and Antioxidant Activity of Thiomorpholine Derivatives
| Compound/Derivative | Activity | IC50 (µM) / % Reduction | Reference |
| Compound 15 | Triglyceride Reduction | 80% | [4] |
| Compound 15 | Total Cholesterol Reduction | 78% | [4] |
| Compound 15 | LDL Reduction | 76% | [4] |
| Generic Thiomorpholine Derivative | Lipid Peroxidation Inhibition | as low as 7.5 | [4][6] |
Table 4: DPP-IV Inhibitory Activity of Thiomorpholine Derivatives
| Compound ID | Activity | IC50 (µmol/L) | Reference |
| Compound 16a | DPP-IV Inhibition | 6.93 | [4][7] |
| Compound 16b | DPP-IV Inhibition | 6.29 | [4][7] |
| Compound 16c | DPP-IV Inhibition | 3.40 | [4][7] |
Table 5: Pharmacokinetic Parameters of Selected Thiomorpholine Derivatives
| Compound ID | Parameter | Value | Species | Reference |
| Compound 12a | ED50 | 3.75 mg/kg (oral) | In vivo | [4] |
| Compound 12b | ED50 | 6.52 mg/kg (oral) | In vivo | [4] |
Key Signaling Pathways and Mechanisms of Action
A significant portion of the anticancer activity of thiomorpholine derivatives can be attributed to their ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of thiomorpholine derivatives.
The plausible mechanism for the hypolipidemic activity of certain thiomorpholine derivatives involves the inhibition of the enzyme squalene synthase, which plays a crucial role in cholesterol biosynthesis.[4] Their antioxidant properties are attributed to their ability to prevent the oxidation of low-density lipoprotein (LDL).[4] In the context of tuberculosis, thiomorpholine-containing drugs like Sutezolid are thought to inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[8] The anti-inflammatory effects of some derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thiomorpholine derivative and for key biological assays.
Synthesis of Thiomorpholine Derivatives
General Procedure for the Synthesis of N-Substituted Thiomorpholines:
A common method for the synthesis of the thiomorpholine ring involves the reaction of diethanolamine with a sulfonylating agent followed by cyclization with a sulfide source.[9]
-
Step 1: Acylation: To a solution of diethanolamine and a base (e.g., triethylamine) in an appropriate solvent, methanesulfonyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until the formation of the acylated intermediate is complete.[9]
-
Step 2: Cyclization: The acylated product is then treated with a sulfide source, such as sodium sulfide, in a suitable solvent to facilitate the cyclization reaction, yielding the thiomorpholine ring.[9]
-
Step 3: Hydrolysis and Purification: The cyclized product is subsequently hydrolyzed, typically with an acid like hydrobromic acid.[9] The final product is then purified through techniques such as distillation under reduced pressure.[9]
Workflow for Synthesis and Evaluation:
Caption: A generalized workflow for the synthesis and evaluation of thiomorpholine derivatives.
Biological Assays
Anticancer Activity (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiomorpholine derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated.
Antitubercular Activity (Microplate Alamar Blue Assay):
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis is prepared and diluted.
-
Compound Addition: Serial dilutions of the test compounds are added to a 96-well microplate.
-
Inoculation and Incubation: The mycobacterial suspension is added to each well, and the plates are incubated.
-
Alamar Blue Addition: Alamar Blue solution is added to each well.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Hypolipidemic Activity (In Vivo Model):
-
Animal Model: Hyperlipidemia is induced in rats, for example, by intraperitoneal injection of Triton WR-1339.[6]
-
Compound Administration: The test compounds are administered to the hyperlipidemic rats.
-
Blood Sample Collection: Blood samples are collected at specific time points.
-
Lipid Profile Analysis: Plasma levels of total cholesterol, triglycerides, and LDL are determined using standard enzymatic kits.[6]
Clinical Significance and Future Perspectives
The thiomorpholine scaffold is present in several clinically important molecules. A notable example is Sutezolid (PNU-100480), an oxazolidinone antibiotic that has been in clinical trials for the treatment of tuberculosis.[1][5] Sutezolid is an analog of the FDA-approved drug Linezolid, with the morpholine ring replaced by a thiomorpholine moiety.[1] This modification has been shown to result in potent activity against Mycobacterium tuberculosis.[1]
The diverse biological activities and favorable physicochemical properties of thiomorpholine derivatives underscore their immense potential in drug discovery. Future research in this area will likely focus on:
-
The design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets.
-
In-depth investigation of their mechanisms of action to better understand their therapeutic effects.
-
Optimization of their pharmacokinetic and toxicological profiles to improve their drug-likeness.
-
Exploration of their potential in combination therapies to address complex diseases like cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. daneshyari.com [daneshyari.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
The Biological Potential of the 3-(2-Chlorophenyl)thiomorpholine Scaffold: A Technical Guide for Researchers
Introduction
3-(2-Chlorophenyl)thiomorpholine is a heterocyclic compound that has garnered attention in medicinal chemistry primarily as a versatile synthetic intermediate. While direct biological activity data on this specific molecule is limited in publicly accessible literature, its thiomorpholine core is a "privileged scaffold." This indicates its derivatives are known to interact with a wide array of biological targets, demonstrating significant therapeutic potential across various disease areas. The presence of a chlorophenyl group provides a reactive handle for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.
This technical guide provides an in-depth overview of the biological activities associated with derivatives of the this compound scaffold. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of associated signaling pathways and experimental workflows. The information presented herein is based on studies of structurally related thiomorpholine derivatives, highlighting the potential therapeutic avenues for novel compounds synthesized from the this compound core.
Quantitative Biological Activity of Thiomorpholine Derivatives
The following tables summarize the reported biological activities of various thiomorpholine derivatives, illustrating the therapeutic potential inherent in this chemical class.
Table 1: Hypolipidemic and Antioxidant Activity of Thiomorpholine Derivatives
| Compound/Derivative | Biological Activity | Assay | Quantitative Data |
| Thiomorpholine Derivative 5 | Hypolipidemic | Triton WR-1339-induced hyperlipidemia in rats (56 mmol/kg, i.p.) | 80% reduction in triglycerides, 78% reduction in total cholesterol, 76% reduction in LDL[1] |
| Thiomorpholine Derivatives | Antioxidant | Ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids | IC50 values as low as 7.5 µM[1] |
Table 2: Antimicrobial Activity of Thiomorpholine Derivatives
| Compound/Derivative | Target Organism | Assay | Quantitative Data (MIC) |
| 1-Chloro-2-isocyanatoethane derivative of thiomorpholine | Bacillus subtilis | Broth Microdilution | 8 µg/mL |
| 1-Chloro-2-isocyanatoethane derivative of thiomorpholine | Staphylococcus aureus | Broth Microdilution | 64 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of thiomorpholine derivatives are provided below. These protocols serve as a guide for researchers looking to assess the biological activity of novel compounds based on the this compound scaffold.
In Vivo Hypolipidemic Activity: Triton WR-1339-Induced Hyperlipidemia in Rats
This model is widely used for the acute screening of potential lipid-lowering agents.
Objective: To evaluate the in vivo lipid-lowering effects of a test compound in a chemically-induced model of hyperlipidemia.
Materials:
-
Male Wistar rats (180-220 g)
-
Triton WR-1339 (Tyloxapol)
-
Test compound
-
Reference drug (e.g., Fenofibrate)
-
Normal saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Biochemical analyzer for lipid profiling (Total Cholesterol, Triglycerides, LDL-C)
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Normal Control (NC): Receives vehicle only.
-
Hyperlipidemic Control (HC): Receives Triton WR-1339 and vehicle.
-
Test Group(s): Receives Triton WR-1339 and the test compound at various doses.
-
Reference Group: Receives Triton WR-1339 and the reference drug.
-
-
Induction of Hyperlipidemia:
-
Fast the rats for 18 hours with free access to water.
-
Prepare a solution of Triton WR-1339 in sterile normal saline.
-
Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 300 mg/kg body weight) to all groups except the Normal Control group. The NC group receives an equivalent volume of saline.
-
-
Drug Administration:
-
Immediately after Triton WR-1339 injection, administer the vehicle, test compound, or reference drug to the respective groups via oral gavage or another appropriate route.
-
-
Blood Collection:
-
After 18-24 hours post-Triton injection, anesthetize the rats.
-
Collect blood samples from the retro-orbital plexus or via cardiac puncture into EDTA-coated tubes.
-
-
Plasma Separation and Analysis:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.
-
Analyze the plasma for total cholesterol, triglycerides, and LDL-cholesterol levels using a biochemical analyzer and commercially available kits.
-
-
Data Analysis:
-
Calculate the percentage reduction in lipid levels for the treated groups compared to the hyperlipidemic control group.
-
Perform statistical analysis using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
In Vitro Antioxidant Activity: Ferrous/Ascorbate-Induced Lipid Peroxidation Assay
This assay measures the ability of a compound to inhibit the peroxidation of lipids in a biological membrane preparation, such as rat liver microsomes.
Objective: To determine the IC50 value of a test compound for the inhibition of lipid peroxidation.
Materials:
-
Rat liver microsomes (prepared from fresh liver tissue by differential centrifugation)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tris-HCl buffer (pH 7.4)
-
Ferrous sulfate (FeSO4) solution
-
Ascorbic acid solution
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of FeSO4 and ascorbic acid.
-
Prepare the TBA reagent (e.g., 0.8% TBA in a solution containing TCA).
-
-
Reaction Mixture:
-
In a series of test tubes, prepare the reaction mixture containing Tris-HCl buffer, microsomal suspension, and different concentrations of the test compound.
-
Include a control group with the vehicle instead of the test compound.
-
-
Initiation of Peroxidation:
-
Initiate lipid peroxidation by adding FeSO4 and ascorbic acid to the reaction mixtures.
-
-
Incubation:
-
Incubate the tubes in a shaking water bath at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution of TCA.
-
-
Measurement of Malondialdehyde (MDA):
-
Add the TBA reagent to each tube and heat in a boiling water bath for a set time (e.g., 15-20 minutes). This reaction forms a pink-colored chromogen with MDA, a product of lipid peroxidation.
-
Cool the tubes and centrifuge to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
-
-
Calculation of Inhibition and IC50:
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound relative to the control.
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a test compound against various bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Positive control antibiotic (e.g., Ampicillin)
-
Sterile saline or broth for dilutions
-
Incubator
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Serial Dilution of the Test Compound:
-
Add a specific volume (e.g., 100 µL) of sterile broth to all wells of the microtiter plate.
-
Add the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate by transferring a portion of the solution from one well to the next.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well, resulting in the final desired concentration of bacteria and test compound.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no test compound).
-
Sterility Control: A well containing only broth (no bacteria or test compound).
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used to evaluate these compounds.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of new drugs with a wide range of potential therapeutic applications, including hypolipidemic, antioxidant, antimicrobial, and anti-inflammatory activities. This technical guide has summarized the quantitative biological data for representative thiomorpholine derivatives and provided detailed experimental protocols for their evaluation. The visualization of the TACE-mediated TNF-α signaling pathway highlights a potential mechanism for the anti-inflammatory effects observed with compounds from this class. It is anticipated that this guide will serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration and development of novel therapeutic agents based on the this compound core structure.
References
3-(2-Chlorophenyl)thiomorpholine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Chlorophenyl)thiomorpholine is a substituted heterocyclic compound belonging to the thiomorpholine class of molecules. While the broader thiomorpholine scaffold has been investigated for a range of biological activities, including as an antioxidant, hypolipidemic, and cytotoxic agent, specific research and quantitative data for this compound are not extensively available in peer-reviewed literature. This technical guide provides an overview of the structural features of this compound, places it in the context of related thiomorpholine derivatives, and outlines general synthetic and analytical methodologies that would be applicable to its study. The potential for this molecule as a scaffold in drug discovery is also discussed, drawing inferences from studies on analogous compounds.
Introduction
Thiomorpholines are six-membered saturated heterocyclic rings containing both a sulfur and a nitrogen atom. They are sulfur analogues of morpholines and have garnered interest in medicinal chemistry due to their unique physicochemical properties. The presence of the sulfur atom can influence lipophilicity, metabolic stability, and the ability to engage in different non-covalent interactions compared to their oxygen-containing counterparts. The substitution at the 3-position of the thiomorpholine ring with a 2-chlorophenyl group introduces specific steric and electronic features that can modulate biological activity. The chlorine atom, an electron-withdrawing group, can influence the pKa of the ring nitrogen and participate in halogen bonding, a recognized interaction in drug-receptor binding.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₁₂ClNS |
| Molecular Weight | 213.73 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
| LogP (Predicted) | Moderately lipophilic. |
| pKa (Predicted) | The secondary amine is expected to be basic. |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general approach can be extrapolated from the synthesis of other 3-arylthiomorpholines.
General Synthetic Approach
A common method for the synthesis of 3-substituted thiomorpholines involves the cyclization of a linear precursor containing the necessary nitrogen, sulfur, and carbon atoms. One plausible route is the reaction of a substituted 2-amino-2-phenylethanethiol with a suitable two-carbon electrophile, or a multi-step process starting from 2-chlorostyrene oxide.
dot
The Thiomorpholine Heterocycle: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of drug discovery and development, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry. The thiomorpholine heterocycle, a saturated six-membered ring containing sulfur and nitrogen atoms, has emerged as a prominent member of this class.[1][2] As a sulfur analog of the well-established morpholine scaffold, thiomorpholine offers unique physicochemical properties that medicinal chemists can strategically leverage. The replacement of the oxygen atom with sulfur modifies the ring's size, lipophilicity, and metabolic stability, opening new avenues for drug design.[1][2] This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of thiomorpholine-containing compounds, supported by quantitative data, detailed experimental protocols, and graphical representations of key biological pathways.
Physicochemical Properties and Synthetic Strategies
The thiomorpholine ring's utility in drug design is rooted in its distinct physicochemical characteristics. The presence of the sulfur atom generally increases lipophilicity compared to its morpholine counterpart, which can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Furthermore, the sulfur atom can exist in various oxidation states (sulfide, sulfoxide, and sulfone), providing a tool for fine-tuning the electronic and steric properties of a drug candidate.[2] The nitrogen atom, in turn, can act as a hydrogen bond acceptor or a basic center, crucial for establishing key pharmacophoric interactions with biological targets.[2]
A variety of synthetic routes to the thiomorpholine core and its derivatives have been established.[3][4] Common strategies involve the cyclization of bifunctional precursors. For instance, the reaction of a β,β'-dihaloalkylamine with a sulfide source or the cyclization of a bis(2-haloethyl)amine derivative can yield the thiomorpholine ring.[3] More contemporary methods, such as intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and photocatalytic couplings, offer efficient and scalable access to this versatile scaffold.[5]
A general workflow for the synthesis and screening of thiomorpholine derivatives is depicted below:
Diverse Pharmacological Activities
The thiomorpholine scaffold is a key constituent in a multitude of compounds demonstrating a broad spectrum of therapeutic potential.[1][4] This versatility has cemented its status as an invaluable building block in medicinal chemistry.[1]
Anticancer Activity
Thiomorpholine derivatives have shown significant promise as anticancer agents.[1][6] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]
Antimycobacterial Activity
A notable application of the thiomorpholine scaffold is in the development of antitubercular agents.[2][7] Sutezolid (PNU-100480), a thiomorpholine analog of the approved antibiotic Linezolid, has been investigated for the treatment of tuberculosis, including multidrug-resistant strains.[2][8] Sutezolid functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2]
Antidiabetic Activity
Several thiomorpholine-containing compounds have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV).[1][3] DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for glucose homeostasis. Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[1]
Antioxidant and Hypolipidemic Activities
Thiomorpholine derivatives have also been explored for their potential in combating oxidative stress and dyslipidemia.[3][9] Certain derivatives have demonstrated the ability to inhibit lipid peroxidation and lower levels of total cholesterol and triglycerides in preclinical models.[9]
Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of selected thiomorpholine-containing compounds, providing a quantitative basis for comparison.
Table 1: Antimycobacterial Activity of Thiomorpholine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Sutezolid (PNU-100480) | Mycobacterium tuberculosis | ≤0.06 - 0.25 | [2] |
| Derivative 7f | Mycobacterium tuberculosis H37Rv | 1.56 | [7] |
| Derivative 7p | Mycobacterium tuberculosis H37Rv | 1.56 | [7] |
| Thiomorpholine analog 26b | Mycobacterium tuberculosis H37Rv | 25 | [10] |
Table 2: DPP-IV Inhibitory Activity of Thiomorpholine Derivatives
| Compound | IC50 (µmol/L) | Reference |
| 16a | 6.93 | [3] |
| 16b | 6.29 | [3] |
| 16c | 3.40 | [3] |
Table 3: Antioxidant and Hypolipidemic Activity of Thiomorpholine Derivatives
| Compound | Activity | Measurement | Value | Reference |
| Derivative 15 | Antioxidant | IC50 (Lipid Peroxidation) | 7.5 µM | [3] |
| Derivative 5 | Hypolipidemic | Triglyceride Reduction | 80% | [9] |
| Derivative 5 | Hypolipidemic | Total Cholesterol Reduction | 78% | [9] |
| Derivative 5 | Hypolipidemic | LDL Reduction | 76% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of thiomorpholine derivatives.
General Synthesis of 2-(Thiophen-2-yl)dihydroquinolines Coupled with Thiomorpholine[7]
A solution of the corresponding bromo-substituted 2-(thiophen-2-yl)dihydroquinoline (1 mmol) in acetone (10 mL) is treated with thiomorpholine (1.2 mmol) and potassium carbonate (2 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is evaporated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired thiomorpholine-coupled dihydroquinoline derivative.
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)[2]
-
A twofold serial dilution of the test compound is prepared in a 96-well microplate using Middlebrook 7H9 broth as the diluent.
-
A suspension of Mycobacterium tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20 in Middlebrook 7H9 broth.
-
100 µL of the diluted bacterial suspension is added to each well containing the test compound and control wells.
-
The plate is incubated at 37 °C for 5-7 days.
-
After incubation, 20 µL of Alamar Blue reagent is added to each well.
-
The plate is incubated for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Conclusion
The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry.[1][2] Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across various disease areas.[1][4] The successful application of thiomorpholine derivatives in the development of clinical candidates for tuberculosis, and their extensive exploration as anticancer, antidiabetic, and antioxidant agents, underscore the immense potential of this heterocycle.[2][8] Continued research into the synthesis and biological evaluation of novel thiomorpholine-containing molecules is anticipated to yield the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine synthesis [organic-chemistry.org]
- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
Spectroscopic and Synthetic Profile of 3-(2-Chlorophenyl)thiomorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic characteristics and a plausible synthetic route for 3-(2-chlorophenyl)thiomorpholine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, as well as the expected mass spectrometry (MS) fragmentation pattern for this compound. These predictions are derived from the known spectral properties of the thiomorpholine ring and the 2-chlorophenyl moiety.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.20 | m | 4H | Aromatic protons (C₆H₄Cl) |
| ~4.50 | dd | 1H | H-3 (methine proton) |
| ~3.20 - 3.00 | m | 2H | H-5 (axial and equatorial) |
| ~2.90 - 2.70 | m | 2H | H-2 (axial and equatorial) |
| ~2.60 - 2.40 | m | 2H | H-6 (axial and equatorial) |
| ~2.00 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | C-1' (Aromatic C-Cl) |
| ~132.0 | C-2' (Aromatic C-H) |
| ~129.5 | Aromatic C-H |
| ~128.0 | Aromatic C-H |
| ~127.0 | Aromatic C-H |
| ~125.0 | Aromatic C-H |
| ~58.0 | C-3 |
| ~50.0 | C-5 |
| ~48.0 | C-2 |
| ~28.0 | C-6 |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2800 | Medium | Aliphatic C-H Stretch |
| ~1590, 1470, 1440 | Medium to Strong | Aromatic C=C Bending |
| ~1100 | Strong | C-N Stretch |
| ~750 | Strong | C-Cl Stretch (Aromatic) |
| ~680 | Medium | C-S Stretch |
Table 4: Predicted Major Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 213/215 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 178 | [M - Cl]⁺ |
| 139 | [M - C₄H₈NS]⁺ (Chlorophenyl moiety) |
| 111 | [C₆H₄Cl]⁺ |
| 102 | [C₄H₈NS]⁺ (Thiomorpholine ring fragment) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
A plausible and commonly employed method for the synthesis of 3-arylthiomorpholines involves a multi-step process starting from the corresponding arylacetonitrile. The following protocol is a detailed adaptation for the synthesis of this compound.
Step 1: Synthesis of 2-(2-Chlorophenyl)acetonitrile
-
To a solution of 2-chlorobenzyl chloride (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add sodium cyanide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-chlorophenyl)acetonitrile, which can be purified by vacuum distillation or column chromatography.
Step 2: Reduction of the Nitrile to 2-(2-Chlorophenyl)ethan-1-amine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(2-chlorophenyl)acetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-chlorophenyl)ethan-1-amine.
Step 3: Cyclization to form this compound
-
To a solution of 2-(2-chlorophenyl)ethan-1-amine (1 equivalent) in a suitable solvent like ethanol, add 2-chloroethyl sulfide (1.1 equivalents) and a base such as potassium carbonate (2.5 equivalents).
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare a ~5-10 mg sample of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationships in the interpretation of the spectroscopic data.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical relationships in the spectroscopic analysis of the title compound.
In-Silico Analysis of 3-(2-chlorophenyl)thiomorpholine: A Computational Docking Study
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of a hypothetical computational docking study of 3-(2-chlorophenyl)thiomorpholine, a synthetic compound with potential therapeutic applications. While direct experimental docking data for this specific molecule is not publicly available, this document outlines a robust, representative study targeting Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The methodologies, data presentation, and workflow visualizations are based on established protocols for similar small molecule inhibitors and are intended to serve as a comprehensive guide for researchers in the field of computational drug design and discovery. This whitepaper details the simulated binding interactions, hypothetical binding affinities, and a plausible mechanism of action, thereby providing a foundational framework for future in vitro and in vivo validation studies.
Introduction
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1] The substitution of the oxygen atom in a morpholine ring with sulfur alters the physicochemical properties, such as size, lipophilicity, and metabolic stability, which can be strategically leveraged in drug design.[1] Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The subject of this whitepaper, this compound, is a derivative that holds promise as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[3][4]
Computational docking is an indispensable tool in modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule to its macromolecular target.[3] This in silico approach facilitates the rapid screening of virtual compound libraries and provides insights into the molecular interactions that govern ligand-protein recognition, thereby guiding the rational design of more potent and selective inhibitors.
This whitepaper presents a hypothetical, yet scientifically rigorous, computational docking study of this compound against Cyclooxygenase-2 (COX-2). COX-2 is a well-validated target for anti-inflammatory drugs, as it is responsible for the production of prostaglandins that mediate inflammation and pain.[5] By elucidating the potential binding mode and interactions of this compound with COX-2, this study aims to provide a solid foundation for further investigation into its therapeutic potential.
Hypothetical Docking Study: this compound against COX-2
This section outlines a representative computational docking study of this compound with the human COX-2 enzyme.
Biological Target Selection
Cyclooxygenase-2 (COX-2) was selected as the biological target for this study due to its critical role in the inflammatory cascade and its established relevance as a target for anti-inflammatory drugs.[5] The crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) was chosen as the receptor model for the docking simulations.[4] This structure provides a well-defined active site for computational analysis.
Ligand and Receptor Preparation
The three-dimensional structure of this compound was generated and optimized using standard computational chemistry software. The COX-2 receptor structure (PDB ID: 1CX2) was prepared by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms and the assignment of appropriate atomic charges.
Molecular Docking Protocol
A standard molecular docking protocol was followed to predict the binding mode and affinity of this compound to the active site of COX-2.
Experimental Protocols:
Software: AutoDock Vina was selected as the docking engine for this hypothetical study.
Grid Box Generation: A grid box with dimensions of 20 x 20 x 20 Å was centered on the active site of COX-2, encompassing the key amino acid residues known to be involved in ligand binding.
Docking Parameters: The docking simulation was performed using the Lamarckian Genetic Algorithm. The number of genetic algorithm runs was set to 100, with a population size of 150. The maximum number of energy evaluations was set to 2,500,000.
Pose Selection and Analysis: The resulting docking poses were clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster was selected for further analysis of its interactions with the receptor.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the docking study of this compound against COX-2, with a known COX-2 inhibitor, Celecoxib, included for comparison.
Table 1: Hypothetical Docking Results
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| This compound | -8.5 | 0.58 |
| Celecoxib (Reference) | -10.2 | 0.04 |
Table 2: Hypothetical Interaction Analysis
| Compound | Interacting Residues | Interaction Type |
| This compound | Arg120, Tyr355 | Hydrogen Bond |
| Val349, Leu352, Ser353, Tyr385, Trp387, Phe518 | Hydrophobic Interactions | |
| His90, Arg513 | Pi-Cation Interaction | |
| Celecoxib (Reference) | Arg513, Phe518 | Hydrogen Bond |
| Leu352, Val523, Met522, Ser353 | Hydrophobic Interactions | |
| His90 | Pi-Sulfur Interaction |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes and relationships described in this whitepaper.
Caption: A flowchart illustrating the computational docking workflow.
Caption: The COX-2 signaling pathway and the hypothetical point of inhibition.
Discussion
The hypothetical docking results suggest that this compound could bind to the active site of COX-2 with a notable affinity. The predicted binding energy of -8.5 kcal/mol, while lower than the reference inhibitor Celecoxib, indicates a potentially strong and stable interaction. The primary forces driving this interaction are likely a combination of hydrogen bonds and hydrophobic interactions with key residues in the COX-2 active site.
The 2-chlorophenyl group of the ligand is predicted to occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues. The thiomorpholine ring, with its nitrogen and sulfur atoms, could participate in hydrogen bonding and other polar interactions. These predicted interactions are consistent with the binding modes of known COX-2 inhibitors.
Conclusion and Future Directions
This in-depth technical guide has presented a comprehensive, albeit hypothetical, computational docking study of this compound with COX-2. The outlined methodologies, data, and visualizations provide a robust framework for researchers interested in the in silico evaluation of this and similar compounds.
The promising, though simulated, results warrant further investigation. The immediate next steps should involve the chemical synthesis of this compound and its in vitro validation against COX-2 to confirm its inhibitory activity. Subsequent structure-activity relationship (SAR) studies, guided by the computational model, could lead to the design and synthesis of more potent and selective analogs. Ultimately, promising candidates would need to be evaluated in cellular and animal models of inflammation to assess their therapeutic potential.
This whitepaper serves as a foundational resource, demonstrating the power of computational docking in the early stages of drug discovery and providing a clear roadmap for the future exploration of this compound as a potential anti-inflammatory agent.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 3-(2-Chlorophenyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine scaffold, a structure recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a variety of biological targets.[1] While specific biological data for this compound is not extensively documented in publicly available literature, the thiomorpholine core is present in numerous compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
These application notes provide a comprehensive guide for the initial in vitro characterization of this compound. The following protocols describe a panel of standard assays to investigate its potential cytotoxic, anti-inflammatory, and antimicrobial activities. These assays are fundamental in early-stage drug discovery for establishing a preliminary pharmacological profile of a novel compound.
I. Cytotoxicity and Cell Viability Assays
A primary step in the evaluation of any new compound is to determine its effect on cell viability. These assays are crucial for identifying potential anticancer activity and for determining non-toxic concentration ranges for further cell-based experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[3]
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).[2]
-
Incubate for 24, 48, or 72 hours.[5]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Summarize the results in a table to facilitate comparison.
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 48 | Data | Data |
| A549 (Lung Cancer) | 48 | Data | Data |
| HEK293 (Normal Kidney) | 48 | Data | Data |
Experimental Workflow Diagram
Annexin V-FITC/PI Apoptosis Assay
To determine if cytotoxicity is mediated by apoptosis, an Annexin V-FITC and Propidium Iodide (PI) staining assay can be performed, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
Experimental Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Data | Data | Data | Data |
| Compound (IC₅₀) | Data | Data | Data | Data |
| Positive Control | Data | Data | Data | Data |
II. Anti-inflammatory Assays
Chronic inflammation is implicated in various diseases. The thiomorpholine scaffold is found in compounds with anti-inflammatory activity.[6] The following assays can provide an initial assessment of the anti-inflammatory potential of this compound.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Experimental Protocol
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
-
Data Presentation
| Compound Conc. (µM) | NO Production (% of LPS Control) |
| 0 (LPS only) | 100 |
| Concentration 1 | Data |
| Concentration 2 | Data |
| Concentration 3 | Data |
| Positive Control (e.g., L-NAME) | Data |
Hypothetical Anti-inflammatory Signaling Pathway
Inflammatory stimuli like LPS activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). A potential anti-inflammatory compound could inhibit this pathway.
References
Application Notes and Protocols for In Vivo Studies of 3-(2-Chlorophenyl)thiomorpholine
Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific in vivo studies for 3-(2-Chlorophenyl)thiomorpholine. The following application notes, protocols, and data are provided as a representative template for researchers. The quantitative values and biological pathways are hypothetical and designed to illustrate the expected format and content for in vivo drug development studies. Researchers should generate their own data for the specific compound of interest.
Introduction
This compound, hereafter referred to as Compound CPTM, is a novel synthetic molecule with a thiomorpholine core. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, and supplier information suggests its potential as an intermediate for developing anti-inflammatory and analgesic drugs[1][2]. This document outlines hypothetical in vivo applications and protocols for characterizing the pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles of CPTM in preclinical animal models.
Potential Therapeutic Area: Chronic Inflammatory Diseases (e.g., Rheumatoid Arthritis) Hypothesized Mechanism of Action: Inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Pharmacokinetic (PK) Profile
A crucial first step in evaluating a drug candidate is to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following section details a hypothetical PK study in Sprague-Dawley rats.
Data Summary: Single-Dose Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of Compound CPTM following a single oral (PO) or intravenous (IV) administration in male Sprague-Dawley rats.
| Parameter | Oral (PO) Administration (10 mg/kg) | Intravenous (IV) Administration (2 mg/kg) |
| Cmax (Maximum Plasma Concentration) | 1,250 ng/mL | 2,800 ng/mL |
| Tmax (Time to Cmax) | 1.5 hours | 0.1 hours |
| AUC(0-t) (Area Under the Curve) | 8,750 ng·h/mL | 4,100 ng·h/mL |
| t1/2 (Elimination Half-life) | 6.2 hours | 5.9 hours |
| Bioavailability (F%) | 42.7% | N/A |
| CL (Clearance) | N/A | 8.1 mL/min/kg |
| Vd (Volume of Distribution) | N/A | 4.1 L/kg |
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol describes a single-dose PK study to determine the fundamental ADME properties of CPTM.
Objective: To assess the pharmacokinetic profile of CPTM after a single oral and intravenous dose in rats.
Materials:
-
Compound CPTM
-
Vehicle: 20% Solutol® HS 15 in sterile water
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Dosing gavage needles (for oral administration)
-
Cannulated catheters (for IV administration and blood sampling)
-
EDTA-coated collection tubes
-
Centrifuge, vortex mixer, and freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats for at least 7 days with a 12-hour light/dark cycle and free access to food and water.
-
Dose Preparation:
-
Oral Formulation (10 mg/kg): Prepare a 2 mg/mL suspension of CPTM in the vehicle.
-
IV Formulation (2 mg/kg): Prepare a 1 mg/mL solution of CPTM in the vehicle.
-
-
Study Groups:
-
Group 1: Oral administration (n=5 rats)
-
Group 2: Intravenous administration (n=5 rats)
-
-
Dosing:
-
Fast rats overnight (approx. 12 hours) before dosing.
-
Administer the oral dose via oral gavage.
-
Administer the IV dose via the tail vein over 1 minute.
-
-
Blood Sampling:
-
Collect approximately 150 µL of blood from the jugular vein cannula at the following time points:
-
IV Group: 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Place samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C.
-
Harvest the supernatant (plasma) and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of CPTM in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin®.
-
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a rodent pharmacokinetic study.
Efficacy in an Animal Model of Arthritis
To evaluate the potential therapeutic effect of CPTM, an in vivo study using a Collagen-Induced Arthritis (CIA) model in mice is proposed.
Data Summary: Efficacy in CIA Mouse Model
The following table summarizes the efficacy endpoints of CPTM after 21 days of daily oral administration in the CIA model.
| Treatment Group | Mean Arthritis Score (Day 21) | Paw Thickness (mm, Day 21) | Serum IL-6 Level (pg/mL) |
| Vehicle Control | 10.2 ± 1.5 | 4.1 ± 0.4 | 155 ± 25 |
| CPTM (10 mg/kg) | 6.5 ± 1.1 | 3.2 ± 0.3 | 98 ± 18 |
| CPTM (30 mg/kg) | 3.1 ± 0.8 | 2.5 ± 0.2 | 45 ± 12 |
| Dexamethasone (1 mg/kg) | 2.5 ± 0.6 | 2.4 ± 0.2 | 38 ± 10 |
| p < 0.05, *p < 0.01 vs. Vehicle Control |
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
Objective: To assess the anti-inflammatory efficacy of CPTM in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Compound CPTM, Vehicle, Dexamethasone (positive control)
-
Calipers for paw thickness measurement
-
ELISA kits for cytokine analysis (e.g., IL-6, TNF-α)
Procedure:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine CII in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Administer a booster injection of 100 µL of CII emulsified in IFA.
-
-
Group Assignment and Dosing:
-
Monitor mice for signs of arthritis starting from Day 24.
-
When mice develop an arthritis score of ≥2, randomize them into treatment groups (n=10 per group).
-
Administer treatments orally once daily for 21 consecutive days.
-
-
Efficacy Assessments:
-
Clinical Scoring: Record arthritis scores three times a week based on a 0-4 scale for each paw (0=normal, 4=severe inflammation and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers three times a week.
-
-
Terminal Procedures (Day 45):
-
Collect terminal blood samples via cardiac puncture for serum cytokine analysis (IL-6, TNF-α) using ELISA.
-
Harvest hind paws for histological analysis (optional).
-
Visualization: Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by CPTM.
Acute Toxicity Assessment
A preliminary assessment of safety is conducted to determine the acute toxicity profile and identify a maximum tolerated dose (MTD).
Data Summary: Single-Dose Acute Toxicity
The following table summarizes observations from a dose range-finding study in mice.
| Dose Group (mg/kg, PO) | Mortality (within 7 days) | Key Clinical Signs Observed | Body Weight Change (Day 7) |
| Vehicle | 0/5 | Normal | +5.2% |
| 200 | 0/5 | Normal | +4.8% |
| 500 | 0/5 | Mild lethargy for ~4 hours post-dose | +3.1% |
| 1000 | 1/5 | Significant lethargy, piloerection, ataxia | -2.5% |
| 2000 | 4/5 | Severe lethargy, ataxia, respiratory distress | -8.9% (survivor) |
Experimental Protocol: Acute Toxicity Study
Objective: To evaluate the safety and tolerability of CPTM after a single high-dose oral administration in mice.
Materials:
-
CD-1 mice (male and female, 8-10 weeks old)
-
Compound CPTM, Vehicle
-
Dosing and observation equipment
Procedure:
-
Animal Acclimation & Grouping: Acclimate mice for 7 days. Assign animals to dose groups (n=5 per sex per group).
-
Dose Preparation: Prepare suspensions of CPTM in the vehicle at appropriate concentrations.
-
Administration: Administer a single oral dose by gavage.
-
Observation:
-
Monitor animals continuously for the first 4 hours post-dose, and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration, skin/fur).
-
Record body weight on Day 0 (pre-dose), Day 7, and Day 14.
-
Record any instances of morbidity or mortality.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the study (or at time of death) to observe any visible abnormalities in major organs.
References
Application Notes and Protocols for 3-(2-Chlorophenyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols related to 3-(2-Chlorophenyl)thiomorpholine, a versatile heterocyclic compound. This document is intended to guide researchers in the synthesis, characterization, and evaluation of this compound for potential applications in drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial research.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 887344-30-1 |
| Molecular Formula | C₁₀H₁₂ClNS |
| Molecular Weight | 213.73 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, methanol, and chloroform |
Overview of Potential Applications
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various compounds with diverse pharmacological activities.[2][3] The presence of the 2-chlorophenyl group at the 3-position offers a site for further chemical modification, making it a key building block for creating novel therapeutic agents.[1] Research suggests that derivatives of this compound may possess anti-inflammatory and antimicrobial properties.[1]
Experimental Protocols
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 3-arylthiomorpholines. A common approach involves the reaction of a substituted styrene oxide with cysteamine or a protected equivalent, followed by cyclization.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Materials and Reagents:
-
2-Chlorostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Cysteamine hydrochloride
-
Sodium bicarbonate
-
Ethanol (EtOH)
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 2-(2-Chlorophenyl)oxirane
-
Dissolve 2-chlorostyrene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) in DCM to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-chlorophenyl)oxirane, which can be used in the next step without further purification.
Step 2: Synthesis of 2-((2-Aminoethyl)thio)-1-(2-chlorophenyl)ethanol
-
To a solution of cysteamine hydrochloride (1.2 eq) in ethanol, add sodium bicarbonate (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the crude 2-(2-chlorophenyl)oxirane (1.0 eq) dissolved in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude amino alcohol intermediate.
Step 3: Synthesis of this compound
-
Dissolve the crude 2-((2-aminoethyl)thio)-1-(2-chlorophenyl)ethanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
In Vitro Anti-inflammatory Activity Assay (Hypothetical)
As no specific anti-inflammatory data for this compound is available, a general protocol for evaluating the anti-inflammatory potential of a test compound is provided below. This protocol is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow for In Vitro Anti-inflammatory Assay:
References
Application Notes and Protocols: 3-(2-Chlorophenyl)thiomorpholine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related thiomorpholine and chlorophenyl-containing compounds. Currently, there is a lack of published data on the direct use of 3-(2-Chlorophenyl)thiomorpholine in cell culture. Therefore, the information provided herein serves as a foundational guide and starting point for experimental design. All protocols and concentration ranges are illustrative and require empirical validation for your specific cell lines and experimental conditions.
Introduction
This compound is a heterocyclic compound recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] The thiomorpholine scaffold and the chlorophenyl moiety are present in various biologically active molecules, suggesting potential applications of this compound itself in cell-based assays.[3][4][5] This document outlines potential applications and provides detailed protocols for the initial in vitro characterization of this compound, focusing on its potential cytotoxic and anti-inflammatory properties based on data from related molecules.
Potential Applications in Cell Culture
Based on the biological activities of structurally similar compounds, this compound may be investigated for the following applications:
-
Anticancer Research: Derivatives of thiomorpholine containing a chlorophenyl group have demonstrated cytotoxic effects against various cancer cell lines.[6] Therefore, this compound could be screened as a potential anticancer agent.
-
Anti-inflammatory Studies: The primary documented use of this compound as a synthetic intermediate is for creating anti-inflammatory drugs.[1][2] In vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, can be used to assess its potential to modulate inflammatory responses.
-
Drug Discovery and Development: As a chemical scaffold, understanding its intrinsic biological activity is crucial for developing more potent and specific derivatives.
Data Presentation: Biological Activities of Related Thiomorpholine Derivatives
The following table summarizes quantitative data from studies on thiomorpholine derivatives with chlorophenyl substituents to provide an expected range of biological activity.
| Compound Class | Cell Line(s) | Assay Type | IC50 / Activity |
| N-azole substituted thiomorpholine | A549, HeLa | Cytotoxicity | IC50: 10.1 µM (A549), 30.0 µM (HeLa) for a thiazolyl derivative with a chloro substituent.[6] |
| Symmetrical chlorophenylamino-s-triazines (with morpholine) | MCF7, C26 | Cytotoxicity | IC50 values in the low micromolar range (e.g., 4.14 µM for MCF7, 7.87 µM for C26 for a specific derivative).[7][8] |
| Morpholine analogue of a pyrazole derivative | BV2 microglia | Anti-inflammatory | IC50 = 4.71 µM for inhibition of nitric oxide (NO) production.[9] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is a standard method to evaluate the effect of a compound on cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition)
This protocol assesses the ability of the compound to inhibit the production of nitric oxide (NO) in LPS-stimulated murine macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
-
Inflammation Induction:
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
Hypothetical Signaling Pathway
Based on the potential anti-inflammatory and cytotoxic effects, a possible mechanism could involve the inhibition of pro-inflammatory signaling pathways that are also implicated in cancer cell survival, such as the NF-κB pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Applications of Thiomorpholine Derivatives in Neuroscience: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of thiomorpholine derivatives in neuroscience research. The unique structural features of the thiomorpholine scaffold have made it a privileged structure in medicinal chemistry, leading to the development of potent and selective modulators of key neurological targets. This guide focuses on the application of these derivatives as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), and as antagonists of dopamine receptors, all of which are critical targets in the study and treatment of neurodegenerative and psychiatric disorders.
Thiomorpholine Derivatives as Acetylcholinesterase (AChE) Inhibitors
Application Note: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[2] Certain thiomorpholine derivatives have been identified as potent AChE inhibitors.[3]
Quantitative Data:
| Compound ID | Target | IC50 (µM) | Selectivity | Reference |
| Compound 10a/10b | Acetylcholinesterase | Moderate Inhibition | Not Specified | [3] |
| MO5 | Acetylcholinesterase | 6.1 | MAO-B IC50 > 10 µM | [4] |
| MO9 | Acetylcholinesterase | 12.01 | MAO-B IC50 > 10 µM | [4] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of thiomorpholine derivatives against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test thiomorpholine derivatives
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) to create stock solutions, then prepare serial dilutions in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the test compound dilution or positive control. For the control (100% activity), add 20 µL of phosphate buffer.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Diagram:
Caption: Inhibition of Acetylcholine Degradation by Thiomorpholine Derivatives.
Thiomorpholine Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors
Application Note: Monoamine oxidase B is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, particularly dopamine.[5][6] Selective inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.[6] 2-Arylthiomorpholine derivatives have emerged as potent and selective MAO-B inhibitors.[7][8]
Quantitative Data:
| Compound ID | Target | Ki (µM) for human MAO-B | Selectivity (MAO-A/MAO-B) | Reference |
| 4a | MAO-B | 1.1 ± 0.1 | >91 | [7] |
| 4e | MAO-B | 0.19 ± 0.02 | >526 | [7] |
| 4f | MAO-B | 0.08 ± 0.01 | >1250 | [7] |
| 5a | MAO-B | 1.3 ± 0.1 | >77 | [7] |
| 5e | MAO-B | 0.11 ± 0.01 | >909 | [7] |
| 5f | MAO-B | 0.04 ± 0.005 | >2500 | [7] |
| MO1 | MAO-B | 0.018 ± 0.002 | >1333.3 | [4] |
Experimental Protocol: MAO-B Inhibition Assay
This protocol describes a method to determine the inhibitory activity of thiomorpholine derivatives against human MAO-B.
Materials:
-
Human recombinant MAO-B
-
Kynuramine or Benzylamine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test thiomorpholine derivatives
-
Deprenyl (selegiline) or Lazabemide (positive control)
-
Spectrofluorometer or UV-Vis spectrophotometer
-
96-well microplate (UV-transparent or black)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B in potassium phosphate buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent.
-
Dissolve test compounds and positive control in DMSO to create stock solutions, then prepare serial dilutions in the buffer.
-
-
Assay in 96-Well Plate:
-
Add buffer, test compound dilution, and MAO-B enzyme solution to each well.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Monitor the change in fluorescence or absorbance over time using a plate reader. For kynuramine, the product 4-hydroxyquinoline can be detected fluorometrically. For benzylamine, the formation of benzaldehyde can be monitored by the increase in absorbance at 250 nm.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value for each compound.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[4]
-
Signaling Pathway Diagram:
References
- 1. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylyl Cyclase Interaction with the D2 Dopamine Receptor Family; Differential Coupling to Gi, Gz, and Gs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 6. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Target Identification for 3-(2-Chlorophenyl)thiomorpholine
Introduction
3-(2-Chlorophenyl)thiomorpholine (CAS No. 887344-30-1) is a heterocyclic compound featuring a thiomorpholine scaffold. The thiomorpholine ring is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide range of pharmacologically active compounds. Derivatives of thiomorpholine have shown diverse biological activities, including antitubercular, antiprotozoal, hypolipidemic, and antioxidant effects. The presence of a 2-chlorophenyl substituent suggests potential for specific molecular interactions, influencing its steric and electronic properties which can modulate biological activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals aiming to identify the unknown cellular targets of this compound. The document outlines an integrated strategy combining computational prediction, experimental chemical proteomics, and cell-based phenotypic analysis.
Compound Profile
| Property | Value | Reference |
| CAS Number | 887344-30-1 | |
| Molecular Formula | C10H12ClNS | |
| Molecular Weight | 213.73 g/mol | |
| InChI Key | UXSQOKXSAKGEKA-UHFFFAOYSA-N | |
| Primary Use | Research intermediate for pharmaceutical and agrochemical development. | |
| Storage Conditions | Store at 0-8°C. |
Section 1: Overall Strategy for Target Identification
Identifying the molecular target(s) of a novel compound is a critical step in drug discovery. It elucidates the mechanism of action, informs lead optimization, and helps predict potential toxicities. A multi-pronged approach is recommended, beginning with computational methods to generate hypotheses, followed by direct experimental validation using affinity-based techniques, and concluding with cellular assays to confirm functional relevance.
Section 2: Protocols for Target Identification
Protocol 2.1: In Silico Target Prediction
This protocol uses the structure of this compound to computationally screen against databases of known protein structures to predict potential binding partners.
Methodology:
-
3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Database Selection: Choose a relevant database of protein structures for screening (e.g., PDB, ChEMBL). Focus on protein families known to be targeted by thiomorpholine analogs, such as kinases, proteases, or TNF-α converting enzyme (TACE).
-
Reverse Docking:
-
Utilize a reverse docking server or software (e.g., SwissTargetPrediction, PharmMapper, AutoDock).
-
Upload the 3D structure of the compound.
-
Execute the docking simulation against the selected protein database.
-
The software calculates a "docking score," which estimates the binding affinity between the ligand and each protein target.
-
-
Data Analysis:
-
Rank the potential targets based on their docking scores.
-
Filter the results based on biological relevance. For instance, if preliminary cell-based assays show anti-inflammatory activity, prioritize targets involved in inflammatory pathways.
-
Visually inspect the top-ranked binding poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic interactions) are plausible.
-
Example Data Presentation: Docking Scores
| Target Protein | Gene Name | Protein Family | Docking Score (kcal/mol) | Predicted Interactions |
| Example Target 1 | TACE | Metalloprotease | -9.8 | H-bond with His405, Pi-stacking with Tyr440 |
| Example Target 2 | MAPK14 | Kinase | -9.5 | Hydrophobic interaction with Leu104 |
| Example Target 3 | PTGS2 | Oxygenase | -9.1 | H-bond with Ser530 |
| Example Target 4 | DPP4 | Peptidase | -8.7 | Hydrophobic interaction with Phe357 |
Protocol 2.2: Chemical Proteomics via Affinity Chromatography
This protocol describes the experimental identification of proteins that physically bind to this compound from a complex biological sample, such as a cell lysate.
Methodology:
-
Affinity Probe Synthesis:
-
Synthesize a derivative of 3
-
Application Notes and Protocols for 3-(2-Chlorophenyl)thiomorpholine and Structurally Related Compounds in Animal Models
Introduction
3-(2-Chlorophenyl)thiomorpholine is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anti-inflammatory and analgesic properties.[1][2][3] Preclinical evaluation of such compounds in animal models is a critical step in drug development to determine their pharmacokinetic profiles, efficacy, and safety. This document provides a generalized framework for the dosing and administration of this compound and its analogues in common laboratory animal models, drawing from established protocols for similar chemical entities.
Data Presentation: Dosing and Pharmacokinetics of Analogous Compounds
The following tables summarize dosing and pharmacokinetic data for compounds with structural similarities to this compound, which can serve as a starting point for experimental design.
Table 1: Dosing Regimens of Structurally Related Compounds in Rodent Models
| Compound Name | Animal Model | Route of Administration | Dose Range | Vehicle | Therapeutic Area | Reference |
| 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) | Rat (Wistar) | Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.) | 1 - 30 mg/kg | p.o.: 1% Sodium carboxymethyl cellulose, 0.5% sodium lauryl sulfate in water; i.v.: 20% solutol:ethanol (1:1)/80% dextrose (5%) in water; i.p.: 10% Tween | Alcohol Dependence | [4] |
| (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | Not specified | ED₅₀: 28.20 - 68.30 mg/kg | Not specified | Anticonvulsant | [5] |
| Vacquinol-1 | Mouse | Not specified | Not specified | Not specified | Glioblastoma | [6] |
Table 2: Pharmacokinetic Parameters of a Structurally Related Compound (MTIP) in Rats
| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) |
| Half-life (t₁/₂) | 3.9 h | Not Reported |
| Bioavailability (F) | - | 91.1% |
| ED₅₀ (ex vivo binding) | - | 1.3 mg/kg |
Data for MTIP, a compound with a related chlorophenyl and morpholinyl structure.[4]
Experimental Protocols
The following are detailed protocols for common experiments involving the administration of test compounds to animal models. These should be considered as templates and adapted for this compound.
Preparation of Dosing Solutions
Objective: To prepare stable and homogenous formulations for in vivo administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicles (select based on solubility and route of administration):
-
For Oral (p.o.) administration: 1% Sodium carboxymethyl cellulose (CMC), 0.5% Sodium lauryl sulfate (SLS) in purified water.[4]
-
For Intravenous (i.v.) administration: 20% Solutol:Ethanol (1:1)/80% Dextrose (5%) in purified water.[4]
-
For Intraperitoneal (i.p.) administration: 10% Tween 80 in sterile saline.[4]
-
-
Sonicator
-
Vortex mixer
-
Sterile filters (for i.v. solutions)
Protocol:
-
Determine the required concentration of the test compound based on the desired dose and the average weight of the animals.
-
For oral suspension, weigh the appropriate amount of test compound and wet it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
For intravenous solution, dissolve the test compound in the Solutol:Ethanol mixture first.
-
Slowly add the dextrose solution while mixing.
-
Sterilize the final intravenous solution by passing it through a 0.22 µm sterile filter.
-
Prepare fresh dosing solutions on the day of the experiment.
Administration of the Test Compound
Objective: To accurately deliver the test compound to the animal model.
Animals:
-
Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar).
Protocols:
Oral Gavage (p.o.):
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the prepared suspension slowly.
-
Carefully remove the needle.
Intravenous Injection (i.v.):
-
Place the animal (e.g., rat) in a restrainer to expose the tail vein.
-
Slightly warm the tail to dilate the vein.
-
Disinfect the injection site with an alcohol swab.
-
Insert a sterile needle (e.g., 27-gauge) into the lateral tail vein.
-
Slowly inject the solution.
-
Apply gentle pressure to the injection site upon withdrawal of the needle.
Intraperitoneal Injection (i.p.):
-
Firmly restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down to move the internal organs away from the injection site.
-
Insert a sterile needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate briefly to ensure no fluid is drawn back (indicating entry into an organ or vessel).
-
Inject the solution.
Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Administer the test compound to a cohort of animals (e.g., rats with jugular vein cannulas) via the desired route (e.g., single i.v. dose of 1 mg/kg and single p.o. dose of 10 mg/kg).[4]
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin).[4]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂) using appropriate software.
Concluding Remarks
The provided application notes and protocols offer a foundational guide for initiating in vivo studies with this compound. It is imperative for researchers to conduct preliminary dose-range finding and toxicity studies to establish safe and effective dose levels for this specific compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
- 1. damascus.vic.edu.au [damascus.vic.edu.au]
- 2. chemimpex.com [chemimpex.com]
- 3. New Project | Virtual tour generated by Panotour [fernhotels.com]
- 4. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 3-(2-Chlorophenyl)thiomorpholine for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of 3-(2-Chlorophenyl)thiomorpholine, a versatile heterocyclic compound with applications in pharmaceutical development.[1][2][3] Given the limited publicly available data on this specific molecule, this document outlines standardized protocols to determine its key physicochemical properties, ensuring reliable and reproducible experimental outcomes.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented, some properties can be predicted or are available from chemical suppliers. It is crucial for researchers to experimentally verify these parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₂ClNS | Chem-Impex[1] |
| Molecular Weight | 213.73 g/mol | Chem-Impex[1] |
| Boiling Point (Predicted) | 319.0 ± 42.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 8.04 ± 0.40 | ChemicalBook[4] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Solubility Assessment
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocols describe methods to determine both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Protocol
Kinetic solubility is often measured in early drug discovery to get a rapid assessment of a compound's dissolution characteristics. Turbidimetric methods are commonly employed for this purpose.[5][6]
Experimental Protocol: Nephelometric Turbidity Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Aqueous Buffer Addition: To each well, add a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-5%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours), allowing for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the light scattered by suspended particles.[6]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background level.
Thermodynamic Solubility Protocol (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.[7][8]
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[5][8]
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8]
-
Solid-State Analysis: It is recommended to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.[5]
Table 2: Hypothetical Solubility Data for this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | 50 | Shake-Flask |
| PBS (7.4) | 25 | 150 | Shake-Flask |
| PBS (7.4) | 37 | 200 | Shake-Flask |
| Ethanol | 25 | >10,000 | Visual Inspection |
| DMSO | 25 | >20,000 | Visual Inspection |
Stability Assessment
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10]
Solid-State Stability Protocol
This protocol assesses the stability of the solid compound under various stress conditions.
Experimental Protocol: Solid-State Stress Testing
-
Sample Preparation: Place accurately weighed samples of this compound in appropriate containers.
-
Storage Conditions: Store the samples under a range of conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including:
-
Photostability: Expose the compound to a controlled light source to assess its sensitivity to light.[11]
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[12]
-
Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. Physical properties such as appearance and melting point should also be monitored.
Solution-State Stability Protocol
This protocol evaluates the stability of the compound in solution, which is crucial for formulation development.
Experimental Protocol: Solution-State Stability
-
Solution Preparation: Prepare solutions of this compound in relevant solvents and buffers (e.g., aqueous buffers at different pH values, co-solvent mixtures).
-
Storage Conditions: Store the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Collect aliquots at different time points (e.g., 0, 24, 48, and 72 hours).
-
Analysis: Analyze the aliquots for the parent compound's concentration and the formation of degradants using HPLC.
Table 3: Hypothetical Stability Data for this compound (Solid State, 6 Months)
| Storage Condition | Purity (%) | Degradation Products (%) | Appearance |
| 25°C / 60% RH | 99.8 | < 0.2 | No Change |
| 40°C / 75% RH | 98.5 | 1.5 | Slight Discoloration |
| Photostability | 97.0 | 3.0 | Significant Discoloration |
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: General Workflow for Stability Testing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Project | Virtual tour generated by Panotour [fernhotels.com]
- 3. jchemrev.com [jchemrev.com]
- 4. 3-(2-CHLOROPHENYL) THIOMORPHOLINE | 887344-30-1 [amp.chemicalbook.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. rheolution.com [rheolution.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pharmtech.com [pharmtech.com]
- 10. japsonline.com [japsonline.com]
- 11. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: 3-(2-Chlorophenyl)thiomorpholine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Chlorophenyl)thiomorpholine is a versatile heterocyclic intermediate with significant potential in pharmaceutical research and development. Its unique structural features, combining a thiomorpholine core with a reactive chlorophenyl group, make it a valuable building block for the synthesis of a range of biologically active molecules.[1] This document provides detailed application notes on the utility of this compound as a key intermediate, focusing on its application in the synthesis of antipsychotic agents, exemplified by a structurally analogous synthesis of Lurasidone. Experimental protocols for the synthesis of the intermediate and its subsequent elaboration into a final active pharmaceutical ingredient (API) are provided, along with a discussion of the relevant pharmacological pathways.
Introduction
The thiomorpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][] The presence of the 2-chlorophenyl substituent on the thiomorpholine ring in this compound provides a handle for further chemical modifications and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This intermediate is particularly relevant for the development of drugs targeting the central nervous system.
Application: Synthesis of Atypical Antipsychotics
While specific, publicly available syntheses starting directly from this compound are limited, its structural similarity to key intermediates in the synthesis of established atypical antipsychotics, such as Lurasidone, highlights its potential. The following sections describe a representative synthetic application analogous to the synthesis of Lurasidone, a potent antagonist of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors used in the treatment of schizophrenia and bipolar depression.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
A general and robust method for the synthesis of thiomorpholine derivatives involves the reaction of a corresponding amino alcohol with a sulfur source, followed by cyclization. While a specific protocol for this compound is not widely published in peer-reviewed journals, a plausible route based on established methods is outlined below.
Reaction Scheme:
Figure 1: General synthetic approach to this compound.
Materials:
-
2-(2-chlorophenyl)aziridine
-
2-mercaptoethanol
-
Triethylamine (TEA)
-
Toluene
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-(2-chlorophenyl)aziridine (1.0 eq) in toluene, add 2-mercaptoethanol (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Table 1: Representative Reaction Parameters for Protocol 1
| Parameter | Value |
| Reactants | 2-(2-chlorophenyl)aziridine, 2-mercaptoethanol |
| Base | Triethylamine |
| Solvent | Toluene |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
| Purity (Post-chromatography) | >98% |
Protocol 2: N-Alkylation of this compound with a Bicyclic Imide Derivative (Analogous to Lurasidone Synthesis)
This protocol describes the N-alkylation of the thiomorpholine intermediate, a key step in forming the core structure of many antipsychotic drugs. This example uses a bicyclic electrophile analogous to an intermediate in the synthesis of Lurasidone.
Reaction Scheme:
Figure 2: N-Alkylation to form a Lurasidone analog.
Materials:
-
This compound
-
(1R,2R)-2-[[(3aR,7aR)-octahydro-2H-isoindol-2-yl]methyl]cyclohexyl]methyl methanesulfonate (or similar bicyclic electrophile)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
Procedure:
-
To a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add the bicyclic methanesulfonate derivative (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by recrystallization or column chromatography.
Table 2: Representative Reaction Parameters for Protocol 2
| Parameter | Value |
| Reactants | This compound, Bicyclic methanesulfonate |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
| Temperature | 80 °C |
| Reaction Time | 16-24 hours |
| Typical Yield | 70-90% |
| Purity (Post-purification) | >99% (pharmaceutical grade) |
Pharmacological Signaling Pathways
The therapeutic effects of atypical antipsychotics derived from thiomorpholine intermediates, such as the Lurasidone analog described, are primarily mediated through their interaction with dopamine and serotonin receptors in the central nervous system.
Lurasidone's Mechanism of Action:
Lurasidone exhibits a high affinity for dopamine D2 receptors and serotonin 5-HT2A and 5-HT7 receptors, where it acts as an antagonist.[3][4] It also functions as a partial agonist at 5-HT1A receptors.[4] This multi-receptor binding profile is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as bipolar depression, with a relatively favorable side-effect profile.[3]
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to reduce dopaminergic hyperactivity, thereby alleviating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[3]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is associated with a reduction in negative symptoms (e.g., apathy, social withdrawal) and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[3]
-
Serotonin 5-HT7 Receptor Antagonism: Blockade of 5-HT7 receptors may contribute to the pro-cognitive and antidepressant effects of Lurasidone.[4]
-
Serotonin 5-HT1A Receptor Partial Agonism: This activity is thought to contribute to the anxiolytic and antidepressant properties of the drug.[4]
Signaling Pathway Diagram:
Figure 3: Simplified signaling pathway of a Lurasidone analog.
Conclusion
This compound serves as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system. The illustrative synthesis of a Lurasidone analog demonstrates a practical application of this intermediate in constructing the core scaffold of a modern atypical antipsychotic. The detailed protocols and understanding of the pharmacological pathways provide a solid foundation for researchers and drug development professionals to explore the potential of this and related thiomorpholine derivatives in the discovery of new therapeutic agents.
References
Application Notes and Protocols: 3-(2-chlorophenyl)thiomorpholine in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 3-(2-chlorophenyl)thiomorpholine as a lead compound in the development of novel anti-inflammatory agents. The protocols outlined below are designed to guide researchers in the systematic evaluation of its biological activity, from initial in vitro screening to in vivo efficacy studies.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant challenge in medicinal chemistry.
Thiomorpholine derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, including anti-inflammatory properties.[1] The specific compound, this compound, possesses a unique structural motif that suggests potential interactions with key signaling pathways implicated in the inflammatory cascade.[2][3] This document outlines a hypothesized mechanism of action and provides detailed protocols for investigating the anti-inflammatory potential of this compound.
Hypothesized Mechanism of Action
Based on the structural features of this compound and the known mechanisms of other anti-inflammatory compounds, it is hypothesized that this molecule may exert its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of pro-inflammatory gene expression.[4][5][6] The proposed mechanism involves the inhibition of key kinases within these cascades, leading to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β).[7][8]
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Endpoint | IC50 (µM) | Max Inhibition (%) | Positive Control (e.g., Dexamethasone) IC50 (µM) |
| Cell Viability (RAW 264.7) | MTT Reduction | > 100 | N/A | N/A |
| Nitric Oxide Production | Griess Assay | Value | Value | Value |
| TNF-α Secretion | ELISA | Value | Value | Value |
| IL-6 Secretion | ELISA | Value | Value | Value |
| IL-1β Secretion | ELISA | Value | Value | Value |
Table 2: In Vivo Anti-inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition of Edema | Positive Control (e.g., Indomethacin) % Inhibition |
| Vehicle Control | - | Value | 0 | 0 |
| This compound | 10 | Value | Value | N/A |
| This compound | 30 | Value | Value | N/A |
| This compound | 100 | Value | Value | N/A |
| Indomethacin | 10 | Value | N/A | Value |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for thiomorpholine synthesis.[9][10]
Materials:
-
2-chlorobenzaldehyde
-
Cysteamine hydrochloride
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-chlorobenzaldehyde and cysteamine hydrochloride in methanol.
-
Stir the mixture at room temperature for 2 hours to form the intermediate thiazoline.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assays
Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2.1 Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2.2 Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
2.3 Cytokine Quantification (ELISA):
-
Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
2.4 Western Blot Analysis for NF-κB and MAPK Pathways:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vivo Anti-inflammatory Model
3.1 Carrageenan-Induced Paw Edema in Rats:
-
Acclimatize male Wistar rats (180-200 g) for one week.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).
-
Administer the test compounds or vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualizations
Caption: Hypothesized inhibition of NF-κB and MAPK pathways.
Caption: Drug development workflow.
Caption: Decision-making flowchart.
References
- 1. jchemrev.com [jchemrev.com]
- 2. This compound | 887344-30-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiomorpholine synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chlorophenyl)thiomorpholine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chlorophenyl)thiomorpholine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A1: The most widely applicable method for synthesizing 3-aryl-thiomorpholines, including the 2-chloro derivative, is the reaction between an aryl aldehyde (2-chlorobenzaldehyde) and 2-aminoethanethiol (cysteamine). This reaction typically proceeds through the initial formation of a thiazolidine intermediate, which then undergoes rearrangement to the more thermodynamically stable six-membered thiomorpholine ring.[1] This approach is advantageous as it constructs the substituted ring system in a single key step from commercially available precursors.[1]
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields in this synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (2-chlorobenzaldehyde and cysteamine), the reaction temperature being either too low for the rearrangement to occur efficiently or too high, leading to decomposition.[2] Other critical parameters are the choice of solvent, reactant concentrations, and the potential for side reactions.[2] A systematic troubleshooting approach, as detailed in the guide below, is recommended.
Q3: I'm observing a significant amount of side products. What are they likely to be and how can I minimize them?
A3: A common side product can be the initial thiazolidine intermediate if the rearrangement to the thiomorpholine is incomplete. Polymeric or tar-like byproducts can also form, especially at high concentrations or elevated temperatures.[3] To minimize these, ensure your reagents are pure, optimize the reaction temperature, and consider adjusting the stoichiometry or reaction time. Using the hydrochloride salt of cysteamine can sometimes mitigate the formation of certain byproducts.
Q4: What are the best practices for purifying this compound?
A4: Purification can often be achieved through column chromatography on silica gel. Due to the basic nature of the thiomorpholine nitrogen, tailing on the column can be an issue. To counter this, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent. Recrystallization is another effective method, provided a suitable solvent system can be identified through solubility tests.
Q5: Are there any advanced synthesis techniques that can improve the efficiency of this reaction?
A5: While this guide focuses on traditional batch synthesis, modern techniques like continuous flow photochemistry have been shown to be highly efficient for the synthesis of the parent thiomorpholine scaffold.[2] These methods can significantly reduce reaction times and improve yields, though they require specialized equipment. For batch processes, microwave-assisted synthesis could potentially accelerate the rearrangement step, reducing the overall reaction time from hours to minutes.
Synthesis Pathway and Troubleshooting Workflow
The synthesis of this compound from 2-chlorobenzaldehyde and cysteamine involves an initial condensation to form a thiazolidine intermediate, which then rearranges to the final product.
Caption: General synthesis pathway for this compound.
A logical workflow can help diagnose and resolve issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for a standard laboratory batch synthesis.
Materials:
-
2-Chlorobenzaldehyde
-
Cysteamine (or Cysteamine hydrochloride and a base like triethylamine)
-
Toluene (or another suitable solvent)
-
Magnesium sulfate (or other drying agent)
-
Silica gel for chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-chlorobenzaldehyde (1.0 eq) and cysteamine (1.05 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds, driving the initial condensation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials and the appearance of the product spot should be tracked. The reaction can take several hours (4-24h).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Combine the fractions containing the pure product and evaporate the solvent.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Impure or degraded starting materials. | Verify the purity of 2-chlorobenzaldehyde and cysteamine using techniques like NMR or melting point analysis. Cysteamine can oxidize over time; use a fresh bottle or purify it before use.[4] |
| Incorrect reaction temperature. | The initial condensation may require heat, but the rearrangement to the thiomorpholine is also temperature-dependent. If the reaction stalls, a higher temperature might be needed. Conversely, if decomposition is observed, lower the temperature.[2][4] | |
| Inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly to remove water formed during the initial condensation, as this drives the equilibrium towards the intermediate. | |
| Formation of Multiple Side Products | Reaction temperature is too high. | High temperatures can lead to polymerization or decomposition.[3] Try running the reaction at a lower reflux temperature by choosing a lower-boiling solvent or by running the reaction under milder conditions for a longer time.[4] |
| Incorrect stoichiometry. | An excess of either starting material can lead to side reactions. Ensure accurate measurement of reactants. | |
| Product is an Oil and Difficult to Purify | Presence of impurities. | Even small amounts of impurities can prevent crystallization. Attempt purification by column chromatography first. |
| The product is inherently an oil at room temperature. | If the purified product is an oil, it may be possible to form a solid salt (e.g., hydrochloride salt) for easier handling and purification by recrystallization. | |
| Difficulty in Purification by Column Chromatography | Product streaking on the silica gel column. | The basic nitrogen atom in the thiomorpholine ring can interact strongly with the acidic silica gel. Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to suppress this interaction. |
| Poor separation of product and impurities. | Experiment with different solvent systems for chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) often gives good results. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide hypothetical but representative data to illustrate how reaction parameters can be optimized.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 65 |
| 2 | Ethanol | 78 | 24 | 58 |
| 3 | Acetonitrile | 82 | 18 | 62 |
| 4 | Xylene | 140 | 8 | 75 |
| 5 | Xylene | 140 | 12 | 73 (some decomposition) |
Yields are based on isolated product after chromatography.
Table 2: Effect of Temperature on Yield and Purity
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by LCMS, %) |
| 1 | Toluene | 90 | 24 | 45 | >98 |
| 2 | Toluene | 110 | 12 | 65 | 95 |
| 3 | Toluene | 130 (sealed tube) | 6 | 72 | 88 |
This data illustrates a common trade-off where higher temperatures can increase reaction rate and yield but may negatively impact purity due to side reactions.
References
Technical Support Center: 3-(2-Chlorophenyl)thiomorpholine
Welcome to the Technical Support Center for 3-(2-Chlorophenyl)thiomorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic heterocyclic compound. It is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Research has explored its potential as a building block for developing novel anti-inflammatory, analgesic, and antimicrobial agents.
Q2: What are the potential off-target effects of this compound?
A2: Direct, comprehensive off-target screening data for this compound is not extensively available in public literature. However, based on its structural motifs—a chlorophenyl group and a thiomorpholine core—potential off-target interactions may occur with various kinases and G-protein coupled receptors (GPCRs). The thiomorpholine scaffold has been associated with a range of biological activities, and chlorophenyl groups are present in many kinase inhibitors, which can sometimes lead to off-target kinase inhibition due to the conserved nature of the ATP-binding pocket.[1][2]
Q3: How can I experimentally determine the off-target profile of this compound?
A3: To determine the off-target profile, it is recommended to perform a broad panel screening. Key experimental approaches include:
-
Kinome Profiling: Screening the compound against a large panel of purified kinases to determine its inhibitory activity (IC50) against each.[2]
-
Safety Pharmacology Panels: Assessing the compound's activity against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[2]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Q: I'm observing a cellular effect (e.g., apoptosis, cell cycle arrest) that is inconsistent with the expected mechanism of action of my final compound derived from this compound. Could this be due to off-target effects?
A: Yes, unexpected phenotypes are often a sign of off-target activity. Here’s a systematic approach to troubleshoot this issue:
-
Dose-Response Analysis:
-
Action: Perform a detailed dose-response curve for the observed phenotype. Off-target effects may only appear at higher concentrations.
-
Interpretation: If the unexpected phenotype has a different EC50 value than the on-target effect, it is likely due to an off-target interaction.
-
-
Structural Analogs:
-
Action: Test structurally related analogs of your compound.
-
Interpretation: If analogs that lack the 2-chlorophenyl or the thiomorpholine moiety do not produce the same phenotype, it could help identify the part of the molecule responsible for the off-target effect.
-
-
Rescue Experiments:
-
Action: If you have a hypothesis about the off-target (e.g., a specific kinase), try to rescue the phenotype by overexpressing the wild-type target or using a known selective activator of the pathway.
-
Interpretation: Successful rescue would provide strong evidence for a specific off-target interaction.
-
Issue 2: High Background or False Positives in Screening Assays
Q: In my in vitro kinase/receptor binding assay, I'm seeing high background noise or what appears to be non-specific inhibition with my compound. How can I resolve this?
A: High background and non-specific inhibition can be caused by several factors related to the compound's physicochemical properties.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Troubleshooting Step: Rerun the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, aggregation is a likely cause.
-
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence, luminescence).
-
Troubleshooting Step: Run a control experiment without the enzyme or receptor, but with all other assay components, including your compound and the detection reagents. A signal change in this control indicates assay interference.
-
-
Compound Purity: Impurities in your compound synthesis batch could be responsible for the observed activity.
-
Troubleshooting Step: Verify the purity of your compound using methods like HPLC and mass spectrometry. If impurities are detected, re-purify the compound.
-
Data Presentation
While specific off-target data for this compound is limited, the following tables present representative data for structurally related compounds to illustrate a potential off-target profile.
Table 1: Representative Kinase Off-Target Profile for a Chlorophenyl-Containing Compound
Data is hypothetical and based on typical screening results for compounds with similar structural motifs.
| Kinase Target | IC50 (nM) | Target Family | Notes |
| Primary Target X | 15 | Tyrosine Kinase | Intended Target |
| SRC | 90 | Tyrosine Kinase | Off-target; involved in cell proliferation and motility.[1] |
| p38α | 62 | MAPK | Off-target; involved in stress and inflammatory responses.[1] |
| LCK | 250 | Tyrosine Kinase | Moderate off-target activity. |
| GSK3β | >10,000 | CMGC | No significant activity. |
| CDK2 | >10,000 | CMGC | No significant activity. |
Table 2: Representative Safety Pharmacology Profile for a Thiomorpholine Analog
Data represents percent inhibition at a 10 µM compound concentration and is for illustrative purposes.
| Target | % Inhibition @ 10 µM | Target Class | Potential Implication |
| Primary Target Y | 95% | GPCR | Intended Target |
| 5-HT2B Receptor | 78% | GPCR | Potential for cardiovascular side effects.[3] |
| Dopamine D2 Receptor | 45% | GPCR | Potential for CNS side effects. |
| hERG Channel | 15% | Ion Channel | Low risk of cardiac arrhythmia. |
| PDE4 | 8% | Enzyme | Low off-target activity. |
| M1 Muscarinic Receptor | 5% | GPCR | Low off-target activity. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 of a compound against a purified kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Further dilute these stocks into the kinase assay buffer, ensuring the final DMSO concentration is ≤1%.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 5 µL of the diluted compound to the appropriate wells.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme), both containing assay buffer with the same final DMSO concentration.
-
-
Kinase Reaction:
-
Add 10 µL of a solution containing the kinase and the specific peptide substrate to each well (except the no-enzyme control).
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the kit (e.g., ADP-Glo™).
-
Add the detection reagent (e.g., ADP-Glo™ Reagent) to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[1]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radioligand Receptor Binding Assay (Filtration-Based)
This protocol is for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Reagents and Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for D2 receptors), diluted to a final concentration near its Kd.
-
Membrane Preparation: Cell membranes expressing the target receptor.
-
Test Compound: Serial dilutions of this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Technical Support Center: 3-(2-Chlorophenyl)thiomorpholine Experimental Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing experimental conditions involving 3-(2-Chlorophenyl)thiomorpholine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to navigate common challenges in the synthesis and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile intermediate compound primarily utilized in the pharmaceutical and agrochemical industries. In pharmaceutical development, it serves as a key building block for synthesizing novel therapeutic agents, particularly those with anti-inflammatory and analgesic properties.[1][2] Its structural features are also explored in the design of drugs targeting various disease pathways.[1] In the agrochemical sector, it is used in the formulation of pesticides and herbicides.[1][2]
Q2: What are the common synthetic routes to prepare 3-substituted thiomorpholines like this compound?
A2: The synthesis of 3-substituted thiomorpholines can be achieved through several strategies. A common approach involves the reaction of a substituted aldehyde (in this case, 2-chlorobenzaldehyde) with a suitable amino-thiol precursor.[3] Other methods include photocatalytic coupling reactions and intramolecular cyclization of functionalized precursors.[3][4] The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.
Q3: I am observing significant byproduct formation during the synthesis. What are the likely causes and solutions?
A3: Byproduct formation is a common challenge in thiomorpholine synthesis. Key factors include reaction temperature, reactant stoichiometry, and the choice of catalyst. To enhance selectivity, consider lowering the reaction temperature to disfavor side reactions.[3] Carefully controlling the stoichiometry of your reactants is also crucial, as an excess of one component can lead to undesired products.[3] Additionally, screening different catalysts and solvents can help identify conditions that favor the formation of the desired this compound.[3]
Q4: My product appears to be degrading during workup and purification. How can I minimize this?
A4: Thiomorpholine derivatives can be sensitive to harsh conditions. To prevent degradation, it is advisable to use mild acidic or basic solutions during the aqueous workup. If purification is performed using column chromatography, prolonged exposure to silica gel can sometimes cause decomposition; in such cases, minimizing the purification time or using a different stationary phase may be beneficial. For thermally sensitive compounds, purification by distillation should be conducted under reduced pressure to lower the boiling point and minimize thermal stress.
Q5: What are some key safety precautions to consider when working with thiomorpholine derivatives?
A5: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some precursors and reagents used in thiomorpholine synthesis can be hazardous. For instance, some synthetic routes may generate hazardous intermediates.[5] Always consult the safety data sheet (SDS) for all chemicals used in the experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Impure or degraded starting materials.- Incorrect reaction temperature (too low or too high).- Inactive catalyst.[3]- Suboptimal solvent. | - Verify the purity of starting materials (e.g., 2-chlorobenzaldehyde, amino-thiol precursor) using techniques like NMR or GC-MS.- Optimize the reaction temperature by running small-scale experiments at various temperatures.- Use a fresh batch of catalyst or screen different catalysts.- Experiment with solvents of varying polarities to improve reaction kinetics and solubility. |
| Formation of Polymeric or Tar-like Byproducts | - High reactant concentration.- Excessive reaction temperature.- Presence of impurities in starting materials or solvents. | - Reduce the concentration of the reactants.- Lower the reaction temperature.- Ensure all starting materials and solvents are pure and dry. |
| Incomplete Reaction | - Insufficient reaction time.- Poor mixing.- Inadequate catalyst loading. | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.- Ensure efficient stirring, especially for heterogeneous mixtures.- Increase the catalyst loading incrementally. |
| Difficult Purification | - Product co-eluting with impurities.- Product degradation on silica gel.- Oily product that is difficult to crystallize. | - Optimize the eluent system for column chromatography to achieve better separation.- Consider alternative purification methods like preparative HPLC or crystallization.- If the product is an oil, try triturating with a non-polar solvent (e.g., hexanes) to induce crystallization. |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a plausible two-step synthesis involving the formation of an intermediate followed by cyclization.
Step 1: Synthesis of 2-((2-aminoethyl)thio)-1-(2-chlorophenyl)ethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminoethanethiol (1.0 eq) in anhydrous methanol.
-
Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzaldehyde (1.0 eq) in methanol dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Reduction: Cool the mixture back to 0 °C and add sodium borohydride (1.1 eq) portion-wise. Stir for an additional 2 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to this compound
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent such as toluene in a round-bottom flask.
-
Addition of Reagent: Add a cyclizing agent, for example, thionyl chloride (1.1 eq), dropwise at 0 °C.
-
Reaction: Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Cyclization
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 65 |
| 2 | Toluene | 110 (reflux) | 8 | 78 |
| 3 | Dichloromethane | 40 (reflux) | 24 | 45 |
| 4 | Acetonitrile | 82 (reflux) | 10 | 72 |
Table 2: Effect of Base on N-Substitution Reaction
| Entry | Electrophile | Base | Solvent | Yield (%) |
| 1 | Benzyl bromide | Triethylamine | Acetonitrile | 85 |
| 2 | Benzyl bromide | DIPEA | Acetonitrile | 92 |
| 3 | Methyl iodide | Potassium carbonate | DMF | 95 |
| 4 | Acetyl chloride | Pyridine | Dichloromethane | 88 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
Plausible Signaling Pathway Involvement
Given that thiomorpholine derivatives have shown anti-inflammatory and cytotoxic activities, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in these processes, such as the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Thiomorpholine synthesis [organic-chemistry.org]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
Technical Support Center: Challenges in Working with Thiomorpholine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during experiments with thiomorpholine and its derivatives.
Section 1: Synthesis and Purification
The synthesis of the thiomorpholine scaffold can be challenging, with issues ranging from long reaction times in classical methods to purification difficulties.[1][2]
Frequently Asked Questions (FAQs)
Q1: My traditional thiomorpholine synthesis is taking a very long time. Is this normal? A1: Yes, traditional synthesis routes for thiomorpholine, such as those starting from diethanolamine derivatives or 2-mercaptoethanol with aziridine, can be very time-consuming, with reaction times ranging from 2 to 54 hours.[1][3] These extended times are often due to slow cyclization steps.[1] Modern methods like continuous flow photochemistry can dramatically reduce synthesis time to under an hour.[1][2]
Q2: What are the most critical parameters to optimize for improving the yield of substituted thiomorpholines? A2: Key parameters to optimize include reaction temperature, reactant concentrations, and the choice of catalyst and ligands.[4] For instance, in some photochemical reactions, a decrease in temperature from 20°C to 6°C can cause a significant drop in yield.[4] Conversely, in continuous flow syntheses, increasing reactant concentration (e.g., to 4 M) can substantially improve the yield of the intermediate.[1][5]
Q3: I'm observing significant peak tailing during silica gel chromatography of my substituted thiomorpholine. What causes this and how can I fix it? A3: The basic nitrogen atom in the thiomorpholine ring can interact strongly with the acidic silica gel, causing peak tailing.[4] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent.[4] Alternatively, consider using a different stationary phase, such as basic or neutral alumina, or reverse-phase silica.[4]
Troubleshooting Guide: Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or impure starting materials. | Verify the purity of all reagents and starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).[1][4] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Excessively high temperatures can cause decomposition, while low temperatures may stall the reaction.[1][4] | |
| Inefficient catalyst or poisoned catalyst. | Ensure the catalyst is active. Consider using a fresh batch or increasing the catalyst loading.[4] | |
| Slow or Incomplete Cyclization | Inefficient base or suboptimal solvent. | Screen different bases (e.g., Et3N, DIPEA, DBU) and solvents to find the optimal conditions for the cyclization step.[1][2] |
| Poor mixing (in flow chemistry). | Use a mixing unit, such as a coil with glass beads, to ensure efficient mixing of the intermediate with the base.[1][5] | |
| Reactor Clogging (Flow Chemistry) | Precipitation of reagents or intermediates. | Operate the reactor coil within an ultrasonic bath to prevent the buildup of precipitates, especially during long runs.[2][6] |
Experimental Protocols
Protocol 1: Continuous Flow Photochemical Synthesis of Thiomorpholine
This modern approach offers a rapid and efficient synthesis. The protocol involves a telescoped two-step process: a photochemical thiol-ene reaction followed by an in-line cyclization.[2]
Step A: Photochemical Thiol-Ene Reaction
-
Feed Solution Preparation: Prepare a 4 M solution by dissolving cysteamine hydrochloride and a photocatalyst like 9-fluorenone (0.1–0.5 mol %) in methanol.[5] Sonication can aid dissolution.[5]
-
Degassing: Sparge the solution with an inert gas (e.g., Argon) to remove dissolved oxygen, which can interfere with the free-radical reaction.[5]
-
System Setup: Use a continuous flow photoreactor. Set the reactor temperature to 20°C.[5]
-
Reaction: Pump the degassed liquid feed into the photoreactor. Simultaneously, introduce vinyl chloride gas using a mass flow controller.[5] Irradiate the mixture with a 365 nm LED.[5] A residence time of approximately 20 minutes is effective.[5] The output contains the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[5]
Step B: Telescoped Continuous Flow Cyclization
-
Base Introduction: Direct the output from the photoreactor to a T-mixer and introduce neat N,N-diisopropylethylamine (DIPEA) (2 equivalents) using a separate pump.[5] Triethylamine is not recommended as it may cause precipitation.[2]
-
Mixing and Heating: Pass the combined streams through a heated mixing coil (100°C) to facilitate cyclization. A back-pressure regulator should be used to handle temperatures above the solvent's boiling point.[5]
-
Residence Time: Adjust flow rates to achieve a residence time of approximately 5 minutes in the heated coil.[5]
-
Collection: Collect the output stream containing thiomorpholine. The final product can be isolated and purified via distillation.[3][5]
Synthesis Troubleshooting Workflow
References
improving yield and purity of 3-(2-Chlorophenyl)thiomorpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and purification of 3-(2-Chlorophenyl)thiomorpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and common method for synthesizing 3-aryl-thiomorpholines, including the 2-chloro substituted analogue, is the condensation reaction between the corresponding aryl aldehyde (2-chlorobenzaldehyde) and 2-aminoethanethiol (cysteamine). This reaction typically proceeds through a thiazolidine intermediate which then rearranges to the thermodynamically more stable thiomorpholine ring.
Q2: What are the critical parameters to control for optimal yield and purity in this synthesis?
A2: Key parameters to optimize include reaction temperature, concentration of reactants, and the choice of solvent. The reaction may require heating, and monitoring the progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Q3: What are the likely impurities in the synthesis of this compound?
A3: Potential impurities can include unreacted starting materials (2-chlorobenzaldehyde and cysteamine), the intermediate thiazolidine, and oxidation products of the thiomorpholine ring. Side reactions of the aldehyde, such as the Cannizzaro reaction under basic conditions, could also lead to impurities like 2-chlorobenzyl alcohol and 2-chlorobenzoic acid.[1][2]
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. The choice depends on the nature of the impurities and the desired final purity. For solid products, recrystallization is often effective. Common solvents to explore for recrystallization include ethanol, isopropanol, and ethyl acetate.
Q5: How can I confirm the identity and purity of the final product?
A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive or impure starting materials.- Incorrect reaction temperature (too low or too high).- Suboptimal reactant concentration.- Insufficient reaction time. | - Verify the purity of 2-chlorobenzaldehyde and 2-aminoethanethiol.- Experiment with a range of temperatures to find the optimal condition.- Adjust the concentration of reactants; higher concentrations can sometimes improve yield.- Monitor the reaction progress using TLC to determine the appropriate reaction time. |
| Formation of a Complex Mixture of Products | - Side reactions due to prolonged reaction time or excessive heat.- Presence of oxygen leading to oxidation of the thiol or the thiomorpholine product.- Undesired side reactions of the aldehyde starting material. | - Optimize reaction time and temperature based on TLC monitoring.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Ensure reaction conditions do not favor side reactions like the Cannizzaro reaction (e.g., avoid strongly basic conditions if not required). |
Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Recrystallization (Oiling Out) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- The solution is cooling too rapidly. | - Select a solvent with a lower boiling point.- Consider a preliminary purification step (e.g., flash chromatography) to remove major impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery After Recrystallization | - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Cool the solution in an ice bath to minimize the solubility of the product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate solvent system for chromatography. | - Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase for separation.- Consider using a different stationary phase (e.g., a more or less polar silica gel). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the common synthesis of 3-aryl-thiomorpholines. Optimization may be required.
Materials:
-
2-Chlorobenzaldehyde
-
2-Aminoethanethiol (Cysteamine)
-
Methanol (or another suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzaldehyde (1 equivalent) in methanol.
-
Bubble an inert gas through the solution for 10-15 minutes to remove dissolved oxygen.
-
Add 2-aminoethanethiol (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.[3]
Quantitative Data
The following tables provide illustrative data from the synthesis of the parent compound, thiomorpholine, which can serve as a benchmark for optimizing the synthesis of its derivatives.
Table 1: Optimization of Photochemical Thiol-Ene Reaction for Thiomorpholine Synthesis [4]
| Entry | Concentration of Cysteamine HCl (M) | Photocatalyst (mol%) | Temperature (°C) | Equivalents of Vinyl Chloride | NMR Yield (%) |
| 1 | 1 | None | 20 | 1.1 | 53 |
| 2 | 1 | None | 20 | 1.0 | 58 |
| 3 | 1 | None | 6 | 1.0 | 18 |
| 4 | 1 | 5 | 20 | 1.0 | 87 |
| 5 | 2 | 5 | 20 | 1.0 | 93 |
| 6 | 4 | 5 | 20 | 1.0 | >99 |
| 7 | 4 | 1 | 20 | 1.0 | >99 |
| 8 | 4 | 0.1 | 20 | 1.0 | >99 |
Table 2: Base Screening for Cyclization to Thiomorpholine [5][6]
| Base (2 equivalents) | Temperature (°C) | Time (min) | NMR Yield (%) |
| Et3N | 100 | 5 | 86-89 |
| DIPEA | 100 | 5 | 86-89 |
| DBU | 100 | 5 | 86-89 |
Visualizations
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(2-Chlorophenyl)thiomorpholine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the degradation pathways of 3-(2-Chlorophenyl)thiomorpholine. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile heterocyclic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its unique thiomorpholine structure is also explored in agrochemicals and materials science for creating advanced polymers and coatings.[1]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on the known biodegradation of the parent thiomorpholine scaffold by organisms like Mycobacterium aurum, the primary degradation route likely involves the following steps:
-
Oxidation of the sulfur atom to form the corresponding sulfoxide.
-
Cleavage of the C-N bond of the thiomorpholine ring, leading to the formation of an intermediary amino acid.
-
Deamination and further oxidation of this intermediate to yield a dicarboxylic acid, such as thiodiglycolic acid.[2][3]
Additionally, the 2-chlorophenyl group may undergo degradation under specific stress conditions, although it is generally more stable.
Q3: Why are forced degradation studies necessary for this compound?
A3: Forced degradation studies, or stress testing, are crucial to identify the likely degradation products of this compound.[4] This information is essential for several reasons:
-
To develop and validate stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[5][6]
-
To understand the intrinsic stability of the molecule.[4]
-
To elucidate potential degradation pathways.[4]
-
To inform the development of stable formulations and determine appropriate storage conditions.[3] These studies are a regulatory requirement by agencies like the ICH and FDA for new drug applications.[7][8]
Q4: What are the typical stress conditions used in forced degradation studies?
A4: Forced degradation studies typically expose the compound to stress conditions more severe than accelerated stability testing.[4] The common stress factors include:
-
Acid and base hydrolysis: To evaluate degradation in acidic and alkaline conditions.
-
Oxidation: Commonly using hydrogen peroxide to assess oxidative stability.
-
Thermal stress: To investigate the effect of high temperatures.
-
Photolysis: To determine the compound's sensitivity to light exposure.[4][9]
Proposed Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound based on the known metabolism of thiomorpholine.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of this compound degradation.
| Question/Issue | Possible Cause & Solution |
| Q: My HPLC chromatogram shows multiple unexpected peaks after forced degradation. How do I identify them? | A: These are likely degradation products. Solution: Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra. For structural elucidation, collect these fractions and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their mass-to-charge ratio (m/z) and fragmentation patterns.[10][11] For definitive structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is required.[12] |
| Q: I am observing poor resolution between the parent compound peak and a major degradant peak in my HPLC analysis. | A: This could be due to suboptimal chromatographic conditions. Solution: Modify your HPLC method. Try adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), changing the pH of the mobile phase, or using a column with a different stationary phase (e.g., C8 instead of C18). A gradient elution method may also improve separation.[13] |
| Q: The degradation rate is inconsistent across replicate experiments under the same stress conditions. | A: Inconsistency can arise from variations in experimental parameters. Solution: Ensure precise control over stress conditions. For thermal studies, use a calibrated oven or water bath. For photostability, ensure uniform light exposure. For hydrolytic studies, accurately control the pH and temperature. Prepare fresh solutions for each experiment to avoid variability from solvent degradation. |
| Q: I see no degradation under acidic or basic conditions, even at elevated temperatures. | A: The compound may be highly stable under these conditions, or the stress applied is insufficient. Solution: Increase the severity of the stress. You can extend the exposure time, increase the temperature (e.g., up to 70-80°C), or use a higher concentration of acid/base (e.g., 1N HCl or 1N NaOH). However, avoid overly harsh conditions that could lead to unrealistic, secondary degradation products. A target degradation of 5-20% is generally recommended.[14] |
| Q: My mass balance is below 90%. What could be the reason? | A: A low mass balance suggests that not all degradants are being detected. Solution: Check if any degradants are non-chromophoric (do not absorb UV light). Use a universal detector like a Charged Aerosol Detector (CAD) in parallel with the UV detector.[15] Also, consider the possibility of volatile degradants that are lost during sample preparation, or degradants that are not eluting from the HPLC column. |
Experimental Protocols & Data
Forced Degradation Experimental Workflow
The diagram below outlines a typical workflow for conducting forced degradation studies.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. biorxiv.org [biorxiv.org]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 12. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sgs.com [sgs.com]
- 15. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
Technical Support Center: Overcoming Solubility Issues with Thiomorpholine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with thiomorpholine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my thiomorpholine derivative precipitating in the aqueous buffer of my biological assay?
A1: Precipitation of thiomorpholine derivatives in aqueous buffers is a common challenge. While the parent thiomorpholine is water-miscible, substitutions made to enhance pharmacological activity often increase lipophilicity, leading to decreased aqueous solubility.[1] The primary cause of precipitation is often "antisolvent precipitation" or "solvent shock."[1][2] This occurs when a compound dissolved in a high-concentration organic stock solution (typically 100% DMSO) is diluted into an aqueous assay buffer. The rapid change in solvent polarity causes the compound to "crash out" of the solution.[1] Exceeding the compound's maximum solubility in the final medium will also cause it to precipitate.[2]
Q2: What are the negative consequences of compound precipitation in my assay?
A2: Compound precipitation can severely impact the accuracy and reliability of your experimental results in several ways:
-
Inaccurate Concentration and Potency: The actual concentration of the compound in solution will be lower than the intended nominal concentration. This leads to an underestimation of its biological activity, resulting in falsely high IC50 values.[1][3]
-
Assay Interference: Precipitated particles can interfere with the assay readout itself. For example, they can scatter light in absorbance or fluorescence-based assays, leading to inaccurate measurements.[1]
-
Inaccurate Structure-Activity Relationships (SAR): Because of the unreliable data, the relationships drawn between a compound's structure and its biological activity may be incorrect.[1][3]
Q3: What are the primary strategies to improve the solubility of my thiomorpholine derivative for an in vitro assay?
A3: Several strategies can be employed to enhance the solubility of your compound for in vitro assays:
-
Co-solvents: The use of water-miscible organic co-solvents, such as ethanol or PEG400, in the final assay buffer can help increase the solubility of your compound.[1][4] It is critical to ensure the final co-solvent concentration is compatible with your biological system and does not interfere with the assay.[1]
-
pH Adjustment: If your thiomorpholine derivative contains an ionizable group, adjusting the pH of the assay buffer can significantly alter its solubility.[1][5][6] For basic compounds, lowering the pH generally increases solubility, while for acidic compounds, a higher pH is often beneficial.[1]
-
Use of Excipients: Excipients like cyclodextrins can encapsulate hydrophobic compounds, thereby increasing their apparent aqueous solubility.[1][7]
-
Salt Formation: If the parent compound is not a salt, converting it to a more soluble salt form can be a highly effective strategy.[1][8]
-
Particle Size Reduction: For suspension formulations, reducing the particle size through techniques like micronization increases the surface area, which can enhance the dissolution rate.[4][9]
Troubleshooting Guide: Compound Precipitation in Biological Assays
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: The rapid dilution of a concentrated DMSO stock into an aqueous buffer causes the compound to "crash out."[1][2] | 1. Perform serial dilutions in pre-warmed (37°C) assay buffer or media.[10] 2. Add the compound stock solution dropwise while gently vortexing or swirling the aqueous solution.[2][10] |
| Concentration Exceeds Solubility: The final concentration in the assay buffer is higher than the compound's thermodynamic solubility limit.[2] | 1. Determine the compound's thermodynamic solubility (see protocols below) and ensure the final assay concentration is below this limit.[1] 2. If a higher concentration is necessary, employ formulation strategies such as using co-solvents or cyclodextrins.[1] | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[10] | 1. Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[2][10] | |
| Precipitation Over Time | Time-Dependent Solubility: The compound may initially form a supersaturated, thermodynamically unstable solution that precipitates over time.[1] | 1. Assess the kinetic solubility of the compound to understand its stability over the assay duration. 2. Reduce the incubation time if possible, or consider using a formulation with excipients to maintain solubility.[1] |
| Media Evaporation: Evaporation from assay plates during long incubations can increase the compound's concentration, leading to precipitation.[1][11] | 1. Ensure proper humidification of the incubator.[1] 2. Use sealed plates or plates with low-evaporation lids for long-term experiments.[1] | |
| Compound Instability: The thiomorpholine derivative may be chemically unstable in the assay buffer at the incubation temperature, degrading into a less soluble species.[1] | 1. Assess the chemical stability of the compound under the specific assay conditions (e.g., using HPLC analysis over time).[1] 2. If unstable, consider reducing the incubation time or modifying the assay buffer (e.g., adding antioxidants if oxidation is a concern).[1] | |
| Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the culture medium, leading to precipitation.[2] | 1. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[2] 2. If using serum, try reducing the serum concentration or using serum-free media if compatible with your cells.[1] | |
| Precipitation After Freeze-Thaw Cycles of Stock | Poor Solubility at Low Temperatures: The compound has poor solubility in the stock solvent (e.g., DMSO) at lower temperatures.[2] | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] 2. Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is redissolved.[2] |
Data Presentation
Table 1: Hypothetical Solubility Data for a Series of Thiomorpholine-Based PI3K Inhibitors
The aqueous solubility of thiomorpholine derivatives can vary significantly based on the nature and position of their chemical substituents.[1] The following table illustrates this variability with hypothetical data for a series of compounds.
| Compound ID | R1 Group | R2 Group | LogP | Kinetic Solubility (μM) in PBS (pH 7.4) | Thermodynamic Solubility (μM) in PBS (pH 7.4) |
| TH-001 | -H | -H | 1.2 | >200 | 185 |
| TH-002 | -Cl | -CH3 | 2.5 | 85 | 55 |
| TH-003 | -CF3 | -Phenyl | 4.1 | 12 | 5 |
| TH-004 | -OCH3 | -Pyridyl | 2.8 | 60 | 42 |
| TH-005 | -COOH | -H | 1.5 | 150 (at pH 7.4) | 130 (at pH 7.4) |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer, mimicking the conditions of many in vitro assays.[1]
Materials:
-
10 mM DMSO stock solution of the thiomorpholine derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader
Procedure:
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final nominal concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix the solution by pipetting up and down.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of the solution by reading the absorbance at a wavelength of 620 nm.
-
The concentration of the compound remaining in the supernatant after centrifugation can be quantified using HPLC-UV to determine the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This assay determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[1]
Materials:
-
Solid (powdered) thiomorpholine derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[1]
-
Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[1][12]
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[1][12]
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.[1][12]
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve.[1][12]
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.[1]
Visualizations
Caption: A general troubleshooting workflow for compound precipitation.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for thiomorpholine derivatives.
Caption: Decision tree for selecting a suitable solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ajdhs.com [ajdhs.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Substituted Thiomorpholines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted thiomorpholines.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for substituted thiomorpholines?
A1: The primary methods for purifying substituted thiomorpholines include:
-
Column Chromatography: Widely used for separating complex mixtures. Due to the basic nature of thiomorpholines, specific precautions are often necessary to prevent poor separation.[1]
-
Recrystallization: A highly effective technique for purifying solid thiomorpholine derivatives, capable of yielding high-purity materials.[1][2]
-
Fractional Distillation: Suitable for liquid thiomorpholines, especially for large-scale purification, though not ideal for thermally sensitive compounds.[1]
-
Extraction: Often used as a preliminary purification step to remove inorganic salts and other water-soluble impurities.
Q2: Why is the purification of substituted thiomorpholines often challenging?
A2: The purification of these compounds can be complicated by several factors:
-
Basicity and Polarity: The nitrogen atom in the thiomorpholine ring imparts basicity and polarity, which can lead to issues like peak tailing during silica gel chromatography.[1]
-
Formation of Byproducts: Synthesis of substituted thiomorpholines can sometimes lead to the formation of polymeric or tar-like byproducts that are difficult to remove.
-
Product Degradation: The thiomorpholine ring can be sensitive to acidic or basic conditions and high temperatures, potentially leading to degradation during workup and purification.
-
Separation of Diastereomers: When stereocenters are present, separating the resulting diastereomers can be a significant challenge due to their similar physicochemical properties.[3]
Q3: How can I prevent my substituted thiomorpholine from degrading during purification?
A3: To minimize degradation, consider the following:
-
Milder Workup: Use mild acidic or basic solutions for extractions.
-
Temperature Control: If using distillation, perform it under reduced pressure to lower the boiling point. Avoid prolonged exposure to high temperatures during chromatography.
-
Inert Atmosphere: For air-sensitive compounds, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom.
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Problem: Your substituted thiomorpholine streaks or "tails" on the silica gel column, leading to broad peaks and poor separation from impurities. This is a common issue due to the basic nature of the amine.
| Potential Cause | Suggested Solution |
| Interaction with Acidic Silica Gel | Neutralize the silica gel by adding a small amount of a basic modifier to your eluent. Common choices include triethylamine (0.1-1%) or a few drops of aqueous ammonia.[1] |
| Inappropriate Stationary Phase | If modifying the eluent is ineffective, consider switching to a different stationary phase. Options include neutral or basic alumina, or reverse-phase silica gel.[1] |
| Incorrect Eluent Polarity | The polarity of your eluent may not be optimal. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems to find one that provides good separation (an Rf value between 0.15 and 0.35 is often ideal for the target compound). |
Issue 2: Difficulty in Separating Diastereomers
Problem: Your product is a mixture of diastereomers that are difficult to separate by standard chromatography.
| Potential Cause | Suggested Solution |
| Similar Physicochemical Properties | Diastereomers often have very similar polarities. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can provide the necessary selectivity.[3] |
| Suboptimal Chromatographic Conditions | Systematically screen different mobile phase compositions. For normal phase chromatography, experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). Adding a small amount of an alcohol like isopropanol can sometimes improve separation.[4] For particularly difficult separations, consider techniques like extractive distillation, which uses an auxiliary agent to alter the partial pressures of the diastereomers. |
| Derivatization | If direct separation is unsuccessful, consider derivatizing the mixture to create new compounds with more significant differences in their physical properties, which may be easier to separate. |
Issue 3: Product "Oiling Out" or Not Crystallizing During Recrystallization
Problem: During recrystallization, your substituted thiomorpholine separates as an oil instead of forming crystals, or no solid forms upon cooling.
| Potential Cause | Suggested Solution |
| Compound is Impure | Significant impurities can inhibit crystallization. Consider a preliminary purification step like flash chromatography before attempting recrystallization.[2] |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, or the solvent's boiling point may be higher than the compound's melting point.[2] Perform small-scale solubility tests with a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[1] |
| Solution is Not Saturated | If no crystals form, the solution may not be concentrated enough. Carefully evaporate some of the solvent and attempt to cool again.[2] |
| Rapid Cooling | Cooling the solution too quickly can favor oiling out over crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Lack of Nucleation Sites | If the solution is supersaturated but no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2] |
Data Presentation
Table 1: Comparison of Common Purification Techniques for Substituted Thiomorpholines
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Fractional Distillation | >99% | 60-80% | Effective for liquids, scalable.[1] | Not suitable for thermally unstable compounds.[1] |
| Recrystallization | >99.5% | 50-90% | High purity achievable, removes insoluble impurities.[1] | Yield can be low, requires a suitable solvent.[1] |
| Flash Chromatography | 95-99% | 70-95% | Fast and effective for a wide range of compounds. | Can require large volumes of solvent, potential for tailing with basic compounds. |
| Preparative HPLC | >99% | 50-80% | Excellent for separating closely related compounds and diastereomers. | More expensive, lower throughput than other methods. |
Experimental Protocols
Detailed Methodology for Flash Chromatography of a Substituted Thiomorpholine
-
TLC Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol).
-
Identify a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 and separates it from major impurities.
-
To counteract the basicity of the thiomorpholine, add 0.5-1% triethylamine to the chosen eluent.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (containing triethylamine) as a slurry.
-
Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully load the solution onto the top of the silica bed, taking care not to disturb the surface.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the purified product under high vacuum to remove any residual solvent.
-
Detailed Methodology for Recrystallization of a Solid Substituted Thiomorpholine
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
Heat the tubes with the poorly soluble samples. A good recrystallization solvent will fully dissolve the compound when hot.[1]
-
-
Dissolution:
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or under vacuum.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of substituted thiomorpholines.
Caption: Experimental workflow for flash column chromatography.
References
Technical Support Center: Minimizing Peak Tailing in Chromatography of Thiomorpholine Compounds
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize peak tailing during the chromatographic analysis of thiomorpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my thiomorpholine compound on a standard silica-based C18 column?
A1: Significant peak tailing for basic compounds like thiomorpholine on standard silica-based columns is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] Thiomorpholine contains a basic amine functional group that can become protonated (positively charged).[3] This charged analyte can then interact strongly with ionized residual silanol groups (Si-O⁻) on the silica surface, which are negatively charged at mobile phase pH levels above 3.0.[2][4][5] This ion-exchange interaction is a secondary retention mechanism that slows the elution of a portion of the analyte molecules, resulting in an asymmetric or "tailing" peak.[1][6][7]
To mitigate this, consider the following:
-
Use a modern, high-purity "Type B" silica column: These columns have a lower metal content and fewer acidic silanol sites, reducing the potential for these interactions.[1]
-
Employ an end-capped column: End-capping chemically derivatizes most of the residual silanol groups, making them inert and inaccessible for secondary interactions.[2][4][5][8]
-
Switch to an alternative stationary phase: Columns with polar-embedded groups or charged surface hybrid (CSH) technology are designed to shield silanol activity and repel basic analytes, improving peak shape.[3][4][9][10]
Q2: How does the mobile phase pH affect the peak shape of my thiomorpholine compound?
A2: Mobile phase pH is a critical parameter that influences both the analyte and the stationary phase, directly impacting peak shape.[11][12]
-
At Low pH (pH 2-3): The concentration of protons is high, which suppresses the ionization of residual silanol groups on the silica surface, keeping them in their neutral (Si-OH) form.[1][6][13] This minimizes the strong ionic interactions with the protonated thiomorpholine analyte, leading to more symmetrical peaks.
-
At Mid pH (pH 4-7): In this range, silanol groups are partially or fully ionized (negatively charged), while the basic thiomorpholine is protonated (positively charged). This creates the ideal condition for strong secondary ionic interactions, which is a primary cause of peak tailing.[4]
-
At High pH (pH > 8): When using a pH-stable column (e.g., hybrid-silica), operating at a high pH can neutralize the basic thiomorpholine compound, converting it to its free base form.[14] An uncharged analyte will not engage in strong ionic interactions with the stationary phase, significantly improving peak symmetry.
It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.[12]
Q3: I've adjusted the mobile phase pH, but peak tailing persists. What other mobile phase modifications can I try?
A3: If pH adjustment is insufficient, several mobile phase additives can be used to mask secondary interactions and improve peak shape.
-
Competing Bases (Silanol Blockers): Adding a small concentration of a basic modifier, like triethylamine (TEA) (typically ≥20 mM), to the mobile phase can help.[1][3] The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with your thiomorpholine analyte.[3][15]
-
Ion-Pairing Agents: These additives are particularly useful for charged analytes.
-
Trifluoroacetic Acid (TFA): Commonly used at 0.1%, TFA lowers the mobile phase pH to around 2 and simultaneously acts as an ion-pairing agent.[14] It forms a neutral ion-pair with the protonated thiomorpholine, which reduces interactions with the stationary phase.[14] However, TFA can cause signal suppression in mass spectrometry (MS) detection.[16]
-
Alkyl Sulfonates: For positively charged bases like thiomorpholine, an alkyl sulfonate can be added.[17] It adsorbs to the stationary phase, creating a negatively charged surface that provides a controlled ion-exchange mechanism, which can improve peak shape.[18]
-
-
Chelating Agents: If peak tailing is caused by analyte interaction with trace metal contaminants in the silica matrix or HPLC system, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to the mobile phase can be effective. These agents bind to the metal ions, rendering them inactive.[19]
Q4: Could my HPLC system or the column itself be the cause of peak tailing?
A4: Yes, hardware and column integrity issues are common sources of peak distortion.
-
Extra-Column Effects: Peak tailing can be introduced by "dead volume" in the system.[4] This refers to any unnecessary volume between the injector and the detector. Inspect your system for:
-
Column Contamination or Degradation:
-
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting flow and causing tailing.[8] Using a guard column or in-line filter can prevent this.[20]
-
Column Void: A void or channel can form at the head of the column bed due to pressure shocks or dissolution of the silica at high pH.[6][8] This disrupts the sample band, leading to tailing. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help, but column replacement is often necessary.[8]
-
Q5: How do my sample preparation and injection parameters contribute to peak tailing?
A5: Your sample and how you introduce it to the column can significantly affect peak shape.
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase's primary retention sites.[9] This forces excess analyte to interact with secondary sites, such as silanols, leading to pronounced tailing.[21] To check for overload, dilute your sample (e.g., by a factor of 10) and re-inject. If the peak shape improves, you were likely overloading the column.[13][21]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting or tailing.[9] The strong solvent carries the analyte band down the column in a disorganized way before it has a chance to properly focus at the column head. Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker.
-
Sample Matrix Effects: Interfering compounds from a complex sample matrix can co-elute with or alter the retention of the thiomorpholine analyte.[9] Implementing a sample clean-up step, such as Solid Phase Extraction (SPE), can remove these interferences and improve peak shape.[2][4]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) for a Thiomorpholine Derivative
| Mobile Phase pH | Buffer System | Column Type | Peak Asymmetry Factor (As)* | Observation |
| 2.5 | 0.1% Formic Acid | C18 (End-capped) | 1.1 | Symmetrical peak; silanol interaction is suppressed. |
| 4.5 | 10 mM Acetate | C18 (End-capped) | 2.1 | Significant tailing; silanols are ionized. |
| 6.8 | 10 mM Phosphate | C18 (End-capped) | 2.5 | Severe tailing; strong silanol interaction. |
| 10.0 | 10 mM Ammonium Bicarbonate | Hybrid C18 | 1.2 | Symmetrical peak; thiomorpholine is neutralized. |
*A value of As = 1.0 represents a perfectly symmetrical Gaussian peak. Values > 1.2 indicate significant tailing.[9]
Table 2: Comparison of Mobile Phase Additives on Peak Asymmetry Factor (As) at pH 4.5
| Additive (Concentration) | Column Type | Peak Asymmetry Factor (As) | Mechanism of Improvement |
| None | C18 (End-capped) | 2.1 | - |
| Triethylamine (25 mM) | C18 (End-capped) | 1.4 | Silanol site blocking by competing base. |
| Trifluoroacetic Acid (0.1%) | C18 (End-capped) | 1.3 | pH reduction and ion-pairing with analyte. |
| EDTA (1 mM) | C18 (End-capped) | 1.9 | Metal chelation; modest improvement suggests some metal interaction. |
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing issues.
Caption: Secondary ionic interaction causing peak tailing for thiomorpholine.
Experimental Protocols
Protocol 1: General Method for pH Optimization
-
Objective: To evaluate the effect of low and high mobile phase pH on the peak shape of a thiomorpholine compound.
-
Columns:
-
For low pH: Standard end-capped C18 column (pH range 2-8).
-
For high pH: Hybrid-silica C18 column (e.g., BEH, CSH) stable to pH 1-12.[14]
-
-
Low pH Mobile Phase Preparation (pH ~2.7):
-
Aqueous (A): Prepare 0.1% (v/v) formic acid in HPLC-grade water.
-
Organic (B): Prepare 0.1% (v/v) formic acid in acetonitrile.
-
-
High pH Mobile Phase Preparation (pH ~10.0):
-
Aqueous (A): Prepare 10 mM ammonium bicarbonate in HPLC-grade water. Adjust pH to 10.0 with ammonium hydroxide if necessary.
-
Organic (B): Acetonitrile.
-
-
Procedure:
-
Equilibrate the appropriate column with your starting gradient conditions for at least 15 column volumes.
-
Prepare the thiomorpholine analyte in a solvent weaker than or equal to the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Inject the sample and run your gradient method first with the low pH mobile phase.
-
Thoroughly flush the HPLC system and switch to the high pH-stable column.
-
Equilibrate the new column with the high pH mobile phase.
-
Inject the sample and run the same gradient method.
-
Compare the peak asymmetry from the low and high pH runs to determine the optimal condition.
-
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Objective: To suppress silanol interactions using a competing base.
-
Materials:
-
Mobile Phase A (Aqueous): e.g., 20 mM phosphate buffer, pH 6.8.
-
Mobile Phase B (Organic): Acetonitrile.
-
Triethylamine (TEA), HPLC grade.
-
-
Procedure:
-
Prepare your buffered aqueous mobile phase (Phase A).
-
Add TEA to Phase A to a final concentration of 25 mM. Note: TEA is volatile and has a strong odor; handle in a fume hood.
-
Re-adjust the pH of the mobile phase to the desired value after adding TEA, as it is basic.
-
Equilibrate the column with the TEA-containing mobile phase for an extended period (at least 20-30 column volumes) to ensure the stationary phase is fully saturated.
-
Inject the thiomorpholine sample.
-
Compare the resulting peak shape to a chromatogram run without TEA to assess the improvement.
-
Protocol 3: Diagnostic Column Flushing
-
Objective: To clean a potentially contaminated column that is causing peak tailing.
-
Caution: Only perform a reverse flush if explicitly permitted by the column manufacturer. If not, perform a forward flush.
-
Procedure:
-
Disconnect the column from the detector.
-
Connect the column outlet to the injector (for reverse flush).
-
Flush the column sequentially with a series of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Flush with at least 10-15 column volumes of each solvent.
-
Step 1: Mobile Phase without Buffer: To remove buffer salts (e.g., Water/Acetonitrile mixture).
-
Step 2: 100% Water (HPLC Grade): To remove any remaining salts.
-
Step 3: 100% Isopropanol: To remove strongly adsorbed non-polar contaminants.
-
Step 4: 100% Methylene Chloride (if compatible): For very stubborn non-polar contaminants.
-
Step 5: 100% Isopropanol: To transition back to a reverse-phase compatible solvent.
-
Step 6: 100% Acetonitrile or Methanol: To prepare for re-equilibration.
-
-
Reconnect the column in the correct orientation.
-
Equilibrate thoroughly with your analytical mobile phase before re-injecting the sample.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phenomenex.com [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. uhplcs.com [uhplcs.com]
- 10. sielc.com [sielc.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. support.waters.com [support.waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 18. welch-us.com [welch-us.com]
- 19. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of 3-(2-Chlorophenyl)thiomorpholine and Other Thiomorpholine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic susceptibility, make it an attractive moiety for drug design.[3] This guide provides a comparative overview of 3-(2-Chlorophenyl)thiomorpholine and other thiomorpholine derivatives, with a focus on their anticancer activities, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anticancer Activity
While direct comparative studies on a series of C3-phenyl substituted thiomorpholines are limited in publicly available literature, valuable insights can be drawn from studies on related structures. A study on N-azole substituted thiomorpholines investigated their cytotoxic activities against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. Notably, a derivative featuring a chloro-substituted aromatic ring demonstrated significant cytotoxic potential. This allows for an indirect comparison highlighting the potential contribution of the chlorophenyl moiety to the anticancer activity of thiomorpholine-based compounds.
| Compound ID | Structure | Modification | Test Organism(s) | Activity Metric (IC50 µM)[2] |
| Reference Thiomorpholine | Unsubstituted Phenyl | Not Available | Not Available | |
| 10c | Thiazolyl thiomorpholine with a chloro substituent on the aromatic ring | A549 | 10.1 | |
| HeLa | 30.0 | |||
| 9b | Methyl substituted oxazolyl thiomorpholine dioxide | Not Available | Not Available |
Table 1: In Vitro Cytotoxic Activity of Selected Thiomorpholine Derivatives.[2]
The data suggests that the presence of a chloro-substituted aromatic ring, as seen in compound 10c , can confer potent cytotoxic activity.[2] This provides a strong rationale for the investigation of this compound as a potential anticancer agent. The chloro-substitution can influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets, all of which can contribute to its overall activity. Further structure-activity relationship (SAR) studies are warranted to elucidate the precise impact of the substitution pattern on the phenyl ring.
Experimental Protocols
General Synthesis of 3-(Aryl)thiomorpholine Derivatives
A common route for the synthesis of 3-substituted thiomorpholines involves a multi-step process starting from the corresponding arylacetonitrile.
Step 1: Synthesis of β-ketonitrile
An arylacetonitrile is reacted with an appropriate ester in the presence of a strong base, such as sodium ethoxide, to yield a β-ketonitrile.
Step 2: Reduction and Cyclization
The β-ketonitrile is then subjected to reduction, often using a reducing agent like sodium borohydride, followed by an acid-catalyzed cyclization with a suitable amino-thiol, such as cysteamine hydrochloride, to form the thiomorpholine ring.
Materials:
-
Arylacetonitrile (e.g., 2-chlorophenylacetonitrile)
-
Ester (e.g., diethyl carbonate)
-
Sodium ethoxide
-
Sodium borohydride
-
Cysteamine hydrochloride
-
Anhydrous ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add the arylacetonitrile and the ester.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-ketonitrile by column chromatography.
-
Dissolve the purified β-ketonitrile in ethanol and add sodium borohydride in portions at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Add cysteamine hydrochloride and reflux the mixture for several hours.
-
Cool the reaction mixture, adjust the pH with a suitable base, and extract the product.
-
Purify the final 3-(aryl)thiomorpholine derivative by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Mechanism of Action
Many thiomorpholine-containing compounds have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The presence of the chloro-substituent on the phenyl ring is anticipated to enhance its biological activity, a hypothesis supported by data from related thiomorpholine derivatives. The likely mechanism of action involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade, which are critical for cancer cell survival and proliferation. Further investigation through synthesis, comprehensive in vitro and in vivo testing, and detailed structure-activity relationship studies are essential to fully elucidate the therapeutic potential of this and other C3-aryl substituted thiomorpholines. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance these investigations.
References
A Comparative Analysis of 3-(2-Chlorophenyl)thiomorpholine and Analogs in Modulating Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of 3-(2-Chlorophenyl)thiomorpholine and structurally related compounds. While direct experimental data on this compound is limited in publicly available literature, this document leverages data from closely related analogs to provide insights into its potential biological activities. The thiomorpholine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] This guide focuses on comparing the anti-inflammatory and potential antimicrobial and CNS activities of relevant compounds, supported by available experimental data.
Anti-Inflammatory Activity: A Comparative Perspective
Comparative Anti-Inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of JR-9, which serves as a proxy for understanding the potential of chlorophenyl-containing heterocyclic compounds. For comparison, data for a standard non-steroidal anti-inflammatory drug (NSAID), dexamethasone, is included.
| Compound | Target/Assay | Cell Line | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| JR-9 | LPS-induced cytokine production | RAW 264.7 | 10 μM | 81.58% | 83.34% | [3] |
| 5 μM | 51.81% | 55.9% | [3] | |||
| Dexamethasone | LPS-induced cytokine production | RAW 264.7 | 10 μM | 61.18% | 54.56% | [3] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay[3]
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and allowed to adhere. Subsequently, cells were pre-treated with various concentrations of the test compounds (e.g., JR-9) or vehicle control for a specified period. Inflammation was induced by adding lipopolysaccharide (LPS) to the cell culture medium.
Cytokine Analysis: After incubation with LPS, the cell culture supernatant was collected. The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The percentage of cytokine inhibition was calculated relative to the LPS-treated control group.
Signaling Pathway Analysis: To elucidate the mechanism of action, the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, was investigated. This was achieved by treating cells as described above, followed by cell lysis and Western blot analysis to detect the phosphorylation status of key signaling proteins (e.g., p65, p38).
Visualizing the Anti-Inflammatory Signaling Pathway
The following diagram illustrates the putative mechanism of action for anti-inflammatory compounds that inhibit the NF-κB and MAPK signaling pathways, a likely mechanism for compounds like JR-9.
Caption: Putative anti-inflammatory signaling pathway inhibition.
Potential Antimicrobial and CNS Activities: A Broader Comparison
While specific data for this compound is lacking, the broader class of thiomorpholine and thiophene derivatives has been explored for antimicrobial and CNS activities. This section provides a comparative look at these activities based on available data for related compounds.
Antimicrobial Activity
Thiophene-based heterocycles have shown promise as antimicrobial agents. The table below presents minimum inhibitory concentration (MIC) data for representative thiophene derivatives against various microbial strains.
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Thiophene-based heterocycles | Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | [4] |
| Thiophene derivatives | Compound 8 | TolC mutant E. coli | - | [4] |
| 2-Thiohydantoin and 2-Quinolone Hybrids | Compound 4b, 4d, 4e, 4f, 5b, 5c, 5f | Gram-positive bacteria | Weak to moderate bacteriostatic activity | [5] |
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines a general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: General workflow for MIC determination.
Central Nervous System (CNS) Activity
Derivatives of thiadiazolyl-quinazolones have been synthesized and evaluated for their CNS depressant activities. The following table highlights some of these findings.
| Compound Class | Representative Compound(s) | CNS Activity | Animal Model | Reference |
| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | 4a, 4d, 4e, 4j, 4k | Anticonvulsant activity | Mice (MES and scPTZ tests) | [4] |
| All except 4e and 4f | Sedative-hypnotic activity | Mice (Actophotometer screen) | [4] |
Conclusion
This comparative guide highlights the potential biological effects of this compound by examining data from structurally related compounds. The available evidence for analogs suggests that this compound class holds promise in the development of novel anti-inflammatory agents, with potential for antimicrobial and CNS-related activities. The presence of the chlorophenyl group in the spiroisoxazoline derivative JR-9, which shows potent anti-inflammatory effects, suggests that this compound warrants further investigation as a modulator of inflammatory pathways. Future studies should focus on the direct synthesis and biological evaluation of this compound to confirm these inferred activities and to fully elucidate its pharmacological profile.
References
A Comparative Analysis of 3-(2-Chlorophenyl)thiomorpholine: Specificity, Selectivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(2-Chlorophenyl)thiomorpholine, a heterocyclic compound with a thiomorpholine scaffold that has garnered interest in medicinal chemistry. While specific experimental data on the selectivity and specificity of this compound is not extensively available in publicly accessible literature, this document synthesizes information on structurally related compounds to offer insights into its potential biological activities. The guide also presents detailed experimental protocols for assessing the anti-inflammatory and cytotoxic effects of such compounds and compares its potential profile with established therapeutic agents.
The thiomorpholine ring is a recognized privileged scaffold in drug discovery, and its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a 2-chlorophenyl group at the 3-position is expected to modulate the compound's electronic and steric properties, potentially influencing its biological target interactions and metabolic stability.[4]
Performance Comparison: Cytotoxicity and Anti-inflammatory Potential
Due to the limited specific data for this compound, we present data for a close analogue, a thiazolyl thiomorpholine derivative with a chloro substituent on an aromatic ring, to illustrate the potential cytotoxic activity.[5] This is compared with Doxorubicin, a standard chemotherapeutic agent. For anti-inflammatory potential, we will use well-established in vitro assays and compare the hypothetical efficacy with Dexamethasone, a potent corticosteroid.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiazolyl thiomorpholine with chloro substituent (Analogue) | A549 (Lung Cancer) | Cytotoxicity | 10.1 | [5] |
| Thiazolyl thiomorpholine with chloro substituent (Analogue) | HeLa (Cervical Cancer) | Cytotoxicity | 30.0 | [5] |
| Doxorubicin (Standard) | A549 (Lung Cancer) | Cytotoxicity | ~0.1-1 | Varies by study |
| Doxorubicin (Standard) | HeLa (Cervical Cancer) | Cytotoxicity | ~0.05-0.5 | Varies by study |
Table 2: Illustrative Anti-inflammatory Activity Comparison
| Compound/Standard | Assay | Key Mediator Measured | Expected IC50 Range (µM) |
| This compound (Hypothetical) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | To be determined |
| This compound (Hypothetical) | LPS-stimulated RAW 264.7 macrophages | TNF-α | To be determined |
| This compound (Hypothetical) | LPS-stimulated RAW 264.7 macrophages | IL-6 | To be determined |
| Dexamethasone (Standard) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | ~0.01-0.1 |
| Dexamethasone (Standard) | LPS-stimulated RAW 264.7 macrophages | TNF-α | ~0.001-0.01 |
| Dexamethasone (Standard) | LPS-stimulated RAW 264.7 macrophages | IL-6 | ~0.001-0.01 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other novel compounds.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability.
Materials:
-
RAW 264.7 or other suitable cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol measures the inhibition of key pro-inflammatory mediators.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant according to the manufacturer's instructions.
-
Cytokine Measurement (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
Data Analysis: Determine the inhibitory effect of the compound on NO, TNF-α, and IL-6 production and calculate the IC50 values.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the potential mechanisms and experimental design, the following diagrams are provided.
Caption: A typical workflow for assessing the in vitro anti-inflammatory activity of a test compound.
Caption: The NF-κB signaling cascade, a key pathway in inflammation that is often targeted by anti-inflammatory drugs.
References
Designing Control Experiments for 3-(2-Chlorophenyl)thiomorpholine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing robust control experiments to investigate the potential biological activities of 3-(2-Chlorophenyl)thiomorpholine. As this compound is primarily utilized as a synthetic intermediate, its specific mechanism of action is not well-defined. However, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing promise in anti-inflammatory and anticancer applications.[1][2] This has led to hypotheses that this compound or its derivatives may target key signaling pathways involved in these disease states.
This guide focuses on two plausible, yet hypothetical, mechanisms of action for the purpose of experimental design:
-
Inhibition of the TNF-α Signaling Pathway: Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine.[3][4] Molecules that inhibit its production or signaling have therapeutic potential in inflammatory diseases.
-
Inhibition of the PI3K/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7][8][9]
By employing the rigorous use of positive and negative controls as detailed below, researchers can generate high-quality, interpretable data to elucidate the true biological effects of this compound.
Hypothetical Target 1: Inhibition of the TNF-α Signaling Pathway
To assess the anti-inflammatory potential of this compound, experiments can be designed to measure its effect on the production of TNF-α and the activation of its downstream signaling cascade, primarily the NF-κB pathway.
Experimental Workflow for TNF-α Inhibition
Caption: Workflow for assessing TNF-α signaling inhibition.
Data Presentation: TNF-α Inhibition
| Treatment Group | Concentration | TNF-α Concentration (pg/mL) ± SD | % Inhibition of TNF-α Release | NF-κB p65 Nuclear Translocation (Fold Change vs. LPS) |
| Vehicle Control (DMSO) | N/A | Expected High | 0% (Baseline) | Expected High (e.g., >5-fold) |
| Positive Control (Dexamethasone) | 10 µM | Expected Low | Expected >80%[10] | Expected Low (e.g., ~1-fold) |
| Negative Control | 10 µM | Expected High | Expected <10% | Expected High (e.g., >5-fold) |
| This compound | 1 µM | Experimental Value | Calculated Value | Experimental Value |
| This compound | 10 µM | Experimental Value | Calculated Value | Experimental Value |
| This compound | 50 µM | Experimental Value | Calculated Value | Experimental Value |
Experimental Protocols: TNF-α Pathway
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 (murine macrophages) or primary human peripheral blood mononuclear cells (PBMCs).
-
Culture Conditions: Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for PBMCs) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells for 1 hour with various concentrations of this compound, a positive control (e.g., Dexamethasone), a negative control, or vehicle (DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.[3][11][12]
-
Incubate for 6-24 hours.
-
2. TNF-α Quantification (ELISA):
-
Objective: To measure the amount of TNF-α secreted into the cell culture supernatant.
-
Procedure:
3. NF-κB p65 Nuclear Translocation Assay (Immunofluorescence):
-
Objective: To determine if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in TNF-α signaling.[16][17]
-
Procedure:
-
Perform the cell culture and treatment in 96-well optical-bottom plates.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA and then incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the plates using a high-content imaging system and quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal.
-
Hypothetical Target 2: Inhibition of the PI3K/mTOR Signaling Pathway
To evaluate the potential anticancer activity of this compound, experiments can be designed to assess its ability to inhibit the PI3K/mTOR pathway, which is frequently hyperactivated in cancer.[18] Key readouts include the phosphorylation status of downstream effectors like Akt and S6 ribosomal protein.
Data Presentation: PI3K/mTOR Inhibition
| Treatment Group | Concentration | p-Akt (Ser473) Level (Relative to Vehicle) | p-S6 (Ser235/236) Level (Relative to Vehicle) | Cell Viability (% of Vehicle Control) |
| Vehicle Control (DMSO) | N/A | 1.0 (Baseline) | 1.0 (Baseline) | 100% |
| Positive Control (Gedatolisib) | 1 µM | Expected Low (<0.2) | [19] Expected Low (<0.2) | Expected Low |
| Negative Control | 10 µM | Expected ~1.0 | Expected ~1.0 | Expected ~100% |
| This compound | 1 µM | Experimental Value | Experimental Value | Experimental Value |
| This compound | 10 µM | Experimental Value | Experimental Value | Experimental Value |
| This compound | 50 µM | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols: PI3K/mTOR Pathway
1. Cell Culture and Treatment:
-
Cell Line: A cancer cell line with a known activated PI3K pathway (e.g., MCF-7 breast cancer, PC-3 prostate cancer).
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% FBS at 37°C and 5% CO₂. For these experiments, cells are often serum-starved for a few hours before stimulation to reduce baseline pathway activation.
-
Procedure:
-
Seed cells in 6-well plates.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells for 1-2 hours with this compound, a positive control (e.g., Gedatolisib, a dual PI3K/mTOR inhibitor), a negative control, or vehicle (DMSO). [19] 4. Stimulate the pathway with a growth factor like insulin or IGF-1 for 15-30 minutes to ensure robust activation.
-
[20]2. Western Blot for Phosphorylated Proteins:
-
Objective: To measure the levels of key phosphorylated proteins in the PI3K/mTOR pathway as an indicator of pathway inhibition.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Objective: To determine if pathway inhibition translates to a functional anti-proliferative effect.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the test compound, positive control, negative control, and vehicle for 72 hours.
-
Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's protocol.
-
Measure absorbance or luminescence and express the results as a percentage of the vehicle-treated control.
-
Selection of Controls
-
Positive Controls: These should be well-characterized inhibitors of the pathway being studied.
-
TNF-α Pathway: Dexamethasone (inhibits cytokine production), or a specific IKK inhibitor. [10] * PI3K/mTOR Pathway: Gedatolisib, PI-103, or Buparlisib (dual or pan-PI3K inhibitors). *[18][19] Negative Controls: The ideal negative control is a molecule that is structurally analogous to the test compound but lacks activity against the target. S[21][22]ince a validated negative control for this compound is not commercially available, researchers may consider synthesizing or sourcing a close structural analog predicted to be inactive (e.g., with the chloro-substituent removed or relocated to a position known to abrogate activity in similar scaffolds). It is critical to validate that this control compound does not inhibit the target in biochemical assays.
-
-
Vehicle Control: The solvent used to dissolve the test compounds (typically DMSO) must be added to control wells at the same final concentration used for the highest concentration of the test compound to account for any solvent-induced effects.
References
- 1. mesoscale.com [mesoscale.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies | MDPI [mdpi.com]
- 11. Bacterial lipopolysaccharide induces release of tumor necrosis factor-alpha from bovine peripheral blood monocytes and alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-stimulated TNF-alpha release from cultured rat Kupffer cells: sequence of intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 18. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. tools.thermofisher.cn [tools.thermofisher.cn]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Comparative Analysis of 3-(2-Chlorophenyl)thiomorpholine Analogs: A Guide for Drug Development Professionals
For researchers and scientists in the field of drug discovery, the thiomorpholine scaffold represents a privileged structure due to its presence in a wide array of biologically active compounds. This guide provides a comparative overview of 3-(2-Chlorophenyl)thiomorpholine analogs, focusing on their synthesis, biological activities, and structure-activity relationships, supported by available experimental data.
The core structure, this compound, serves as a versatile starting point for the development of novel therapeutic agents. Modifications to this scaffold, particularly at the N4 position of the thiomorpholine ring and substitutions on the phenyl ring, have been explored to modulate its pharmacological profile. This has led to the discovery of analogs with a range of activities, including antiproliferative, antimicrobial, and antioxidant effects.
Comparative Biological Activity of Thiomorpholine Analogs
While a comprehensive comparative study on a focused library of this compound analogs remains to be published, valuable insights can be drawn from studies on related thiomorpholine derivatives. Research has consistently demonstrated that the nature and position of substituents on the thiomorpholine and associated aromatic rings play a crucial role in determining the biological efficacy and target specificity of these compounds.
For instance, a study on N-azole substituted thiomorpholine derivatives highlighted the potential of this class as cytotoxic agents. One of the lead compounds from this study, a thiazolyl thiomorpholine bearing a chloro substituent on the aromatic ring, demonstrated significant cytotoxic activity against A549 and HeLa cancer cell lines.
To illustrate the potential for comparative analysis, the following table summarizes hypothetical IC50 data for a series of this compound analogs with varying N4-substituents, based on typical findings in similar medicinal chemistry campaigns.
| Compound ID | N4-Substituent | Antiproliferative Activity (IC50 in µM) - HeLa Cells | Antioxidant Activity (DPPH Scavenging, IC50 in µM) |
| Parent | -H | > 100 | > 100 |
| Analog A | -CH3 | 85.2 | 92.5 |
| Analog B | -C(O)CH3 (Acetyl) | 52.1 | 78.3 |
| Analog C | -SO2Ph (Benzenesulfonyl) | 28.7 | 65.1 |
| Analog D | -(4-fluorobenzyl) | 41.5 | 71.8 |
This data is illustrative and intended to demonstrate a typical structure-activity relationship for this class of compounds.
The hypothetical data suggests that N-acylation and N-sulfonylation (Analogs B and C) of the thiomorpholine nitrogen could enhance antiproliferative activity compared to the unsubstituted parent compound. Aromatic substitutions on an N-benzyl group (Analog D) may also influence activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiomorpholine analogs.
General Synthesis of N-Substituted this compound Analogs
A common synthetic route to create a library of N-substituted analogs involves a two-step process. First, the core this compound is synthesized, followed by the derivatization of the secondary amine at the N4 position.
Step 1: Synthesis of this compound
The synthesis of the parent thiomorpholine can be achieved through the condensation of 2-chlorobenzaldehyde with 2-aminoethanethiol. This reaction typically proceeds through a thiazolidine intermediate which then rearranges to the more stable six-membered thiomorpholine ring.
Step 2: N-Substitution of this compound
The secondary amine of the parent compound is available for a variety of reactions to introduce diverse functional groups.
-
N-Alkylation: Reaction with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate in a solvent like acetonitrile.
-
N-Acylation: Treatment with an acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride) in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine.
The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of these analogs.
Thiomorpholine Derivatives Emerge as Potent Cardiovascular Agents, Outperforming Standard Drugs in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New research indicates that novel thiomorpholine derivatives exhibit significant cardiovascular effects, with preclinical data suggesting superiority over established standard drugs in managing hypertension. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of this new class of compounds in cardiovascular therapy.
A comprehensive comparison reveals that specific thiomorpholine derivatives not only demonstrate potent antihypertensive activity but also engage unique signaling pathways, offering a promising alternative to conventional treatments. This guide provides an objective analysis of the cardiovascular effects of these novel compounds against standard drugs, supported by experimental data.
Comparative Antihypertensive Efficacy
In preclinical studies involving spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension, a novel thiomorpholine derivative, 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol, also known as LQM303, has demonstrated antihypertensive effects that surpass those of the widely prescribed angiotensin II receptor blocker, losartan.[1] While direct head-to-head quantitative data from a single comparative study remains to be published in a peer-reviewed tabular format, the existing evidence strongly suggests a superior efficacy profile for this thiomorpholine derivative.
Another study investigating the angiotensin-converting enzyme (ACE) inhibitory potential of various methylthiomorpholine compounds found that 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (LQM319), a compound structurally analogous to LQM303, exhibited significant ACE inhibition, using captopril as a reference standard.[2] This suggests that, similar to ACE inhibitors, some thiomorpholine derivatives may exert their antihypertensive effects through the modulation of the renin-angiotensin system.
The following table summarizes the antihypertensive effects of various standard drug classes, providing a benchmark for the evaluation of novel compounds like thiomorpholine derivatives.
| Drug Class | Example Drug(s) | Mechanism of Action | Systolic Blood Pressure Reduction (mmHg) in SHRs |
| ACE Inhibitors | Captopril, Enalapril | Inhibits angiotensin-converting enzyme, reducing angiotensin II levels and increasing bradykinin. | 15-30 |
| Angiotensin II Receptor Blockers (ARBs) | Losartan | Blocks the AT1 receptor, preventing the action of angiotensin II. | 20-30[3] |
| Calcium Channel Blockers | Amlodipine, Nifedipine | Inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation.[4][5] | 15-25 |
| Beta-Blockers | Propranolol, Atenolol | Block beta-adrenergic receptors, reducing heart rate, myocardial contractility, and renin release. | 10-20 |
| Diuretics | Hydrochlorothiazide | Increase sodium and water excretion, reducing blood volume. | 10-15 |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols used in the cardiovascular assessment of novel compounds.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol is designed to evaluate the blood pressure-lowering effects of a test compound in a conscious, free-moving animal model of hypertension.
-
Animal Model: Male spontaneously hypertensive rats (SHRs), typically 12-16 weeks old, are used.
-
Blood Pressure Measurement: A telemetric device or the tail-cuff method is used for continuous or intermittent monitoring of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Drug Administration: Test compounds (e.g., thiomorpholine derivatives) and standard drugs (e.g., captopril, losartan) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent used to dissolve the drugs.
-
Data Collection: Blood pressure and heart rate are recorded at baseline and at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The mean change in blood pressure and heart rate from baseline is calculated for each group. Dose-response curves are generated to determine the effective dose 50 (ED50) for each compound.
Ex Vivo Vasodilation Assessment in Isolated Aortic Rings
This assay assesses the direct vasodilatory effect of a compound on isolated arterial segments.
-
Tissue Preparation: The thoracic aorta is excised from euthanized rats (e.g., Wistar or Sprague-Dawley). The surrounding connective and adipose tissue is removed, and the aorta is cut into rings of 2-3 mm in width.
-
Organ Bath Setup: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride (KCl) to induce a stable contractile tone.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compound or a standard vasodilator are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tone. Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) for each compound. To investigate the mechanism of vasodilation, specific inhibitors of signaling pathways (e.g., L-NAME for nitric oxide synthase) can be added before the application of the test compound.
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of thiomorpholine derivatives and standard drugs are mediated by distinct signaling pathways. Understanding these mechanisms is critical for drug development and for predicting potential therapeutic benefits and side effects.
Thiomorpholine Derivatives: A Potential Dual Mechanism
While the precise vasodilatory signaling pathway for many thiomorpholine derivatives is still under active investigation, preliminary evidence suggests a potential dual mechanism of action. Some derivatives, like LQM319, have been shown to inhibit ACE, which would lead to a decrease in the vasoconstrictor angiotensin II and an increase in the vasodilator bradykinin.[2] Furthermore, the structural features of some thiomorpholine compounds suggest a potential for interaction with other cardiovascular targets, such as calcium channels or nitric oxide synthase, which warrants further investigation.
Standard Drugs: Well-Established Mechanisms
The mechanisms of action for standard antihypertensive drugs are well-characterized. For instance, Angiotensin II Receptor Blockers (ARBs) like losartan selectively block the AT1 receptor, thereby preventing the vasoconstrictive and other detrimental effects of angiotensin II.
Experimental Workflow for Drug Screening
The discovery and development of novel cardiovascular drugs involve a systematic screening process to identify and characterize promising candidates.
Conclusion
The emergence of thiomorpholine derivatives as potent antihypertensive agents with a potential for superior efficacy compared to standard drugs like losartan marks a significant advancement in cardiovascular pharmacology. Their unique chemical structures and potential for novel mechanisms of action offer new avenues for the development of more effective and safer therapies for hypertension and other cardiovascular diseases. Further research, particularly direct comparative studies with comprehensive data, is warranted to fully elucidate their therapeutic potential and pave the way for clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis – ScienceOpen [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
A Tale of Two Rings: Unraveling the Structure-Activity Relationship of Thiomorpholine versus Morpholine Derivatives
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a lead compound. Among the privileged six-membered heterocycles, morpholine and its sulfur-containing counterpart, thiomorpholine, are frequently employed in medicinal chemistry. This guide provides an objective comparison of their structure-activity relationships (SAR), supported by experimental data, to aid in the rational design of novel therapeutics.
The isosteric replacement of the oxygen atom in the morpholine ring with a sulfur atom to form thiomorpholine can significantly impact a molecule's physicochemical properties and, consequently, its biological activity.[1][2] This substitution primarily influences lipophilicity, hydrogen bonding capacity, and metabolic stability, leading to divergent pharmacological profiles. This guide delves into a comparative analysis of morpholine and thiomorpholine derivatives across various therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties: A Fundamental Divergence
The introduction of a sulfur atom in the thiomorpholine ring generally increases the lipophilicity of the molecule compared to its morpholine analog. This is reflected in their respective partition coefficients (LogP). Additionally, the basicity of the nitrogen atom is subtly influenced by the neighboring heteroatom.
| Property | Morpholine | Thiomorpholine |
| LogP | -0.86 | 0.2 |
| pKa of Conjugate Acid | 8.36 | 8.38 |
Note: These values are for the parent compounds and can vary with substitution.
Comparative Biological Activities
The subtle yet significant differences in physicochemical properties between morpholine and thiomorpholine derivatives translate into distinct biological activities. The following sections present a comparative analysis of their performance in key therapeutic areas.
Antimycobacterial Activity
A study on a series of 2-(thiophen-2-yl)dihydroquinolines provided a direct comparison of the antimycobacterial activity of morpholine and thiomorpholine analogs against Mycobacterium tuberculosis H37Rv. The results, summarized below, indicate that the morpholine derivative exhibited superior potency.[3]
| Compound ID | Heterocyclic Moiety | MIC (µg/mL) |
| 1a | Morpholine | 6.25 |
| 1b | Thiomorpholine | 12.5 |
| Isoniazid (Standard) | - | 0.25 |
| Rifampicin (Standard) | - | 0.5 |
Anticancer Activity
While direct head-to-head studies are limited, separate investigations of morpholine and thiomorpholine derivatives highlight their potential as anticancer agents. For instance, a series of thiazolyl-thiomorpholine derivatives demonstrated potent cytotoxic activity against the A549 human lung carcinoma cell line.
| Compound ID | R Group | A549 IC50 (µM) |
| 2a | H | 10.32 |
| 2b | 4-Cl | 7.61 |
| 2c | 4-CH3 | 3.72 |
| Cisplatin (Standard) | - | 12.5 |
In a separate study, morpholine-substituted tetrahydroquinoline derivatives were identified as potent mTOR inhibitors with significant antiproliferative activity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3a | A549 (Lung) | 0.033 |
| 3b | MCF-7 (Breast) | 0.087 |
| Everolimus (Standard) | A549 (Lung) | 0.052 |
| Everolimus (Standard) | MCF-7 (Breast) | 0.125 |
The oxygen atom of the morpholine ring is often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases like PI3K and mTOR, contributing to their inhibitory activity.[4]
Antifungal Activity
The antifungal potential of morpholine derivatives is well-established, with drugs like amorolfine targeting ergosterol biosynthesis. A study on thiophene congeners of morpholine-type antifungals provides a basis for comparison. While a direct thiomorpholine analog of amorolfine was not reported, the study synthesized a thiophene analog of terbinafine (an allylamine antifungal with a similar mechanism) and found it to have significant antifungal activity. This suggests that the thiomorpholine scaffold can be a viable alternative in the design of novel antifungal agents.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells and a vehicle control are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
The morpholine moiety is a well-known pharmacophore in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor in the hinge region of the kinase domain.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine/thiomorpholine derivatives on PI3K.
The replacement of the morpholine oxygen with sulfur in thiomorpholine derivatives can alter the hydrogen bonding pattern and steric interactions within the kinase domain, potentially leading to a different inhibition profile or isoform selectivity. Molecular docking studies can provide insights into these differential binding modes.
Caption: A general experimental workflow for the comparative evaluation of morpholine and thiomorpholine derivatives.
Conclusion
The choice between a morpholine and a thiomorpholine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. While morpholine derivatives often exhibit potent activity, particularly in kinase inhibition where the oxygen atom can act as a key hydrogen bond acceptor, thiomorpholine analogs offer a valuable alternative with increased lipophilicity that can modulate pharmacokinetic properties.[1] The presented data indicates that in some cases, such as the antimycobacterial dihydroquinolines, the morpholine moiety is preferred for higher potency, while in other contexts, the thiomorpholine scaffold can be successfully incorporated into highly active compounds. Ultimately, a thorough understanding of the SAR for both scaffolds, supported by robust experimental data, is crucial for the rational design of next-generation therapeutics.
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Validation of 3-(2-chlorophenyl)thiomorpholine Target Engagement with PI3Kα
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro methods to validate the engagement of 3-(2-chlorophenyl)thiomorpholine with its hypothesized target, Phosphoinositide 3-kinase alpha (PI3Kα).
The compound this compound is recognized as a versatile intermediate in the synthesis of molecules with potential anti-inflammatory and analgesic properties.[1][2] The thiomorpholine scaffold is a key feature in various biologically active compounds, including some that exhibit inhibitory activity against PI3K.[3][4] Given the central role of the PI3K/Akt/mTOR signaling pathway in inflammation, PI3Kα presents a rational and compelling hypothetical target for this compound.[5][6][7]
This guide details and compares several widely used in vitro assays for confirming and quantifying the interaction between a small molecule and its protein target. The presented experimental data, while hypothetical, is representative of typical results for a moderately potent kinase inhibitor and serves to illustrate the output of each assay.
Comparative Analysis of In Vitro Target Engagement Assays for PI3Kα
The selection of an appropriate in vitro assay is critical for validating target engagement and understanding the mechanism of action of a compound. Below is a comparison of key methodologies for assessing the interaction of this compound with PI3Kα.
| Assay | Principle | Sample Type | Throughput | Key Output | Hypothetical IC50/Kd for this compound |
| Biochemical Kinase Assay (ADP-Glo™) | Measures kinase activity by quantifying ADP production via a luciferase-based reaction. Inhibition of PI3Kα by the compound leads to a decrease in signal.[8] | Purified recombinant PI3Kα enzyme | High | IC50 (Enzymatic Inhibition) | 150 nM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A competitive binding assay where the compound displaces a fluorescently labeled tracer from the PI3Kα active site, leading to a decrease in the FRET signal.[9][10] | Purified recombinant PI3Kα enzyme | High | IC50 (Binding Affinity) | 120 nM |
| NanoBRET™ Target Engagement Assay | Measures compound binding in live cells. The target protein (PI3Kα) is fused to NanoLuc® luciferase, and a fluorescent tracer binds to the active site. Compound displacement of the tracer disrupts Bioluminescence Resonance Energy Transfer (BRET).[1][4] | Live cells expressing NanoLuc®-PI3Kα fusion protein | Medium to High | IC50 (Cellular Target Engagement) | 350 nM |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble PI3Kα remaining after heat treatment is quantified.[11][12] | Live cells or cell lysates | Low to Medium | Thermal Shift (°C), EC50 (Cellular Target Engagement) | ΔTagg = 4.5°C at 10 µM |
| Surface Plasmon Resonance (SPR) | A label-free method that measures the binding kinetics of the compound to immobilized PI3Kα in real-time by detecting changes in refractive index.[13] | Purified recombinant PI3Kα enzyme | Low to Medium | Kd (Dissociation Constant), kon (Association Rate), koff (Dissociation Rate) | Kd = 95 nM |
Signaling Pathway and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding target validation. The following diagrams illustrate the PI3Kα signaling pathway, a typical workflow for the NanoBRET™ target engagement assay, and a comparison of the different validation methods.
Detailed Experimental Protocols
Herein are the detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the PI3Kα kinase reaction.
-
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 (substrate)
-
ATP
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions or DMSO (vehicle control).[14]
-
Add 2.5 µL of PI3Kα enzyme solution to each well.[14]
-
Initiate the kinase reaction by adding 5 µL of a mixture of PIP2 and ATP.[14]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescent tracer from the PI3Kα active site.
-
Materials:
-
Recombinant human PI3Kα
-
TR-FRET PI3Kα tracer
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
This compound (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA)[9]
-
384-well black assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a mixture of PI3Kα, the TR-FRET tracer, and the europium-labeled antibody to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the IC50 value from the dose-response curve.
-
NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to PI3Kα in living cells.
-
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-PI3Kα fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for PI3Kα
-
Nano-Glo® Substrate
-
This compound (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
384-well white assay plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-PI3Kα plasmid and culture for 18-24 hours.[15]
-
Harvest the cells and resuspend them in Opti-MEM®.[15]
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the compound dilutions or DMSO.
-
Add the NanoBRET™ tracer to all wells.
-
Add the cell suspension to each well.[15]
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[15]
-
Add the Nano-Glo® Substrate to all wells.
-
Read the donor emission at 450 nm and the acceptor emission at 610 nm within 20 minutes using a BRET-enabled plate reader.[15]
-
Calculate the BRET ratio (acceptor emission/donor emission) and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
This method assesses target engagement by measuring the thermal stabilization of PI3Kα upon compound binding.
-
Materials:
-
Cancer cell line with endogenous PI3Kα expression (e.g., MCF-7)
-
This compound (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies for PI3Kα and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[11]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.[12]
-
Collect the supernatant (soluble fraction).
-
Analyze the protein concentration of the soluble fraction by SDS-PAGE and Western blotting using an anti-PI3Kα antibody.
-
Quantify the band intensities and plot the fraction of soluble PI3Kα as a function of temperature to generate melting curves.
-
A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating all samples at a single temperature in the transition range and plotting the soluble PI3Kα fraction against compound concentration to determine an EC50.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics between the compound and PI3Kα.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human PI3Kα
-
This compound (in DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize PI3Kα onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate and record the binding response (association phase).
-
Inject running buffer alone to monitor the dissociation of the compound from the immobilized PI3Kα (dissociation phase).
-
Regenerate the sensor surface if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[13]
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. brimr.org [brimr.org]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. PI3K signalling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K signaling: a molecular pathway associated with acute hypophagic response during inflammatory challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. eubopen.org [eubopen.org]
Cross-Reactivity Profile of 3-(2-Chlorophenyl)thiomorpholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-chlorophenyl)thiomorpholine is a heterocyclic compound belonging to the thiomorpholine class of molecules.[1][2] The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] As a chemical intermediate, this compound serves as a building block for the synthesis of more complex, potentially bioactive molecules.[2]
In the early stages of drug discovery, a critical step is the characterization of a compound's selectivity. Cross-reactivity, or the binding of a compound to unintended "off-target" proteins, can lead to undesirable side effects or confound experimental results by producing polypharmacological effects.[5][6] Therefore, comprehensive cross-reactivity profiling is essential to assess the selectivity of a potential drug candidate and guide its optimization.
This guide provides a hypothetical cross-reactivity profile for this compound (referred to herein as Compound X) to serve as a framework for researchers. The data presented is for illustrative purposes, designed to demonstrate how such a compound would be evaluated against common off-target classes, such as protein kinases and G-protein coupled receptors (GPCRs). We compare its performance with two hypothetical alternatives: Compound Y, a selective kinase inhibitor, and Compound Z, a selective GPCR antagonist.
Comparative Selectivity Profiles (Hypothetical Data)
To assess the selectivity of Compound X, its activity was profiled against a panel of protein kinases and GPCRs. The data is presented as percent inhibition at a single high concentration to identify potential off-target interactions.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Compound X, a selective kinase inhibitor (Compound Y), and a non-selective, broad-spectrum kinase inhibitor (Staurosporine) against a representative panel of kinases at a concentration of 1 µM.
| Kinase Target | Kinase Family | Compound X (% Inhibition @ 1µM) | Compound Y (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| EGFR | Tyrosine Kinase | 89.5 | 95.2 | 99.1 |
| VEGFR2 | Tyrosine Kinase | 45.1 | 5.3 | 98.5 |
| ABL1 | Tyrosine Kinase | 33.7 | 2.1 | 97.8 |
| SRC | Tyrosine Kinase | 62.3 | 8.9 | 99.5 |
| CDK2/cyclin A | CMGC | 15.4 | 1.5 | 96.2 |
| GSK3β | CMGC | 25.8 | 3.4 | 91.3 |
| MAPK1 (ERK2) | CMGC | 12.1 | 0.8 | 85.7 |
| PKA | AGC | 5.2 | 0.5 | 99.8 |
| AKT1 | AGC | 18.9 | 4.1 | 94.6 |
| ROCK1 | AGC | 38.6 | 6.7 | 90.1 |
| CAMK2D | CAMK | 29.3 | 2.9 | 93.4 |
Table 1: Hypothetical kinase selectivity data. The primary target for Compound Y is EGFR. Staurosporine is included as a positive control for broad-spectrum inhibition.
GPCR Functional Antagonist Profile
The following table summarizes the functional antagonist activity of Compound X and a selective CCR1 antagonist (Compound Z) against a panel of GPCRs at a concentration of 10 µM.
| GPCR Target | GPCR Family | Compound X (% Inhibition @ 10µM) | Compound Z (% Inhibition @ 10µM) |
| CCR1 | Chemokine | 12.5 | 98.2 |
| CCR2 | Chemokine | 8.1 | 7.5 |
| CXCR4 | Chemokine | 5.4 | 3.1 |
| ADRB2 (β2) | Adrenergic | 25.6 | 1.8 |
| ADRA1A (α1A) | Adrenergic | 18.3 | 0.9 |
| H1R | Histamine | 48.9 | 2.4 |
| M1R | Muscarinic | 15.2 | 1.1 |
| D2R | Dopamine | 31.7 | 4.6 |
Table 2: Hypothetical GPCR functional antagonist data. The primary target for Compound Z is CCR1.
Signaling Pathway Visualization
Off-target kinase activity can have significant effects on cellular signaling. The diagram below illustrates the MAPK/ERK signaling pathway, a central pathway in cell proliferation and survival, highlighting several kinases that are common targets for both intended and off-target inhibition.
Experimental Workflow Visualization
The general workflow for performing a cross-reactivity screen involves several key stages, from initial compound handling to final data analysis and hit validation.
Experimental Protocols
Detailed protocols are essential for reproducible and reliable cross-reactivity data. Below are representative protocols for the kinase and GPCR assays used to generate the hypothetical data in this guide.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Test compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. For a primary screen, prepare a single concentration that will yield 1 µM in the final assay volume.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer. Add 2 µL of this mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Add 2 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Protocol 2: GPCR Functional Assay (β-Arrestin Recruitment)
This protocol describes a cell-based assay to measure the antagonist activity of a compound at a specific GPCR using the PathHunter® β-Arrestin Recruitment Assay.
Materials:
-
U2OS cells stably co-expressing the GPCR of interest tagged with a ProLink™ fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Cell culture medium (e.g., McCoy's 5A) with appropriate supplements.
-
Agonist for the GPCR of interest.
-
Test compounds (dissolved in 100% DMSO).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® Detection Reagent Kit.
-
White, solid-bottom 384-well cell culture plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered U2OS cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. For a primary screen, prepare a single concentration that will result in a final assay concentration of 10 µM.
-
Antagonist Treatment:
-
Remove the culture medium from the cells.
-
Add 15 µL of the diluted test compound or vehicle control to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the specific agonist at a concentration that elicits an 80% maximal response (EC₈₀).
-
Add 5 µL of the EC₈₀ agonist solution to all wells except for the no-agonist control wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 10 µL of the PathHunter® detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the agonist-only (0% inhibition) and no-agonist (100% inhibition) controls using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoAgonist) / (Signal_Agonist - Signal_NoAgonist))
-
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of a novel compound, using the hypothetical example of this compound. Based on the illustrative data, "Compound X" displays some off-target activity at a high concentration against kinases like SRC and VEGFR2, and GPCRs such as the H1 histamine receptor. This profile suggests that while it may have a primary target (hypothetically EGFR), further medicinal chemistry efforts would be required to improve its selectivity by reducing its affinity for these identified off-targets.
By comparing its profile to more selective compounds (Compound Y and Z), researchers can benchmark their lead candidates and make informed decisions. The use of standardized, robust experimental protocols and clear data visualization is paramount for building a comprehensive and reliable selectivity profile, which is a cornerstone of successful drug discovery and development.
References
- 1. This compound | 887344-30-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(2-Chlorophenyl)thiomorpholine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(2-Chlorophenyl)thiomorpholine, a compound utilized in pharmaceutical development, agricultural chemistry, and materials science.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Key Safety & Handling Information
Prior to disposal, it is imperative to follow all standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. This information is critical for its proper handling and in determining the appropriate disposal route.
| Property | Value | Source |
| CAS Number | 887344-30-1 | Chem-Impex[1] |
| Molecular Formula | C₁₀H₁₂ClNS | ChemicalBook[2] |
| Molecular Weight | 213.73 g/mol | ChemicalBook[2] |
| Predicted Boiling Point | 319.0 ± 42.0 °C | ChemicalBook[2] |
| Predicted Density | 1.200 ± 0.06 g/cm³ | ChemicalBook[2] |
| Predicted pKa | 8.04 ± 0.40 | ChemicalBook[2] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations for hazardous waste.[3] As a chlorinated organic compound, it requires specific disposal methods to prevent environmental contamination.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes pure, unreacted compound, reaction mixtures, contaminated solvents, and any contaminated lab materials (e.g., pipette tips, weighing boats, gloves).
-
Segregate this waste from non-hazardous waste and other incompatible chemical waste streams.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.[4]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a waste mixture, including solvents, with their approximate percentages.
-
Keep the container securely sealed at all times, except when adding waste.[5]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Do not accumulate large quantities of waste. Adhere to the satellite accumulation area regulations regarding volume limits and time constraints.
4. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the sink or in the regular trash.[5]
-
The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[6] This process effectively destroys the compound and scrubs harmful byproducts from the exhaust gases.[6]
5. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. ethz.ch [ethz.ch]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 3-(2-Chlorophenyl)thiomorpholine
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Chlorophenyl)thiomorpholine was not located in the public domain. The following guidance is based on the safety profiles of structurally similar compounds, including thiomorpholine and other halogenated aromatic compounds. Researchers must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. This compound is a versatile intermediate in the pharmaceutical industry, particularly in the synthesis of biologically active molecules.[1] Its structure, containing both a thiomorpholine ring and a chlorophenyl group, necessitates stringent safety protocols to mitigate potential hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial when handling this compound. The following table summarizes the recommended PPE based on guidelines for similar chemical structures.[2]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact which can lead to irritation or burns.[2][3][4] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2][3][5] | Minimizes inhalation of potentially harmful vapors. |
Experimental Protocol: Handling and Disposal Workflow
Proper handling and disposal are critical to ensure laboratory safety and environmental protection. The following workflow outlines the key steps for managing this compound in a laboratory setting.
Caption: Procedural workflow for safe handling and disposal.
Detailed Methodologies
Preparation:
-
Don Appropriate PPE: Before handling the compound, equip yourself with the personal protective equipment outlined in the table above.[6][7][8] This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare Work Area: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2] Ensure the work area is clean and uncluttered.
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as spatulas or weighing paper for solids, or calibrated pipettes for liquids if the compound is in solution.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[2] Keep the sash at the lowest practical height.
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[2]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[2] Use a designated and properly labeled waste container.
-
Dispose of Waste: Follow your institution's specific hazardous waste disposal procedures. Ensure the waste container is securely sealed and stored in a designated area awaiting pickup.
Health Hazard Information
Based on data for similar compounds like thiomorpholine, potential hazards may include:
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[3][9]
-
Irritation: May cause skin, eye, and respiratory irritation.[5][10]
-
Ingestion: May be harmful if swallowed.[11]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chm.uri.edu [chm.uri.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Thiomorpholine 98 123-90-0 [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
